Spinacine
Descripción
This compound has been reported in Panax ginseng with data available.
structure given in first source; RN from Toxlit 4/88
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(6S)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)5-1-4-6(2-8-5)10-3-9-4/h3,5,8H,1-2H2,(H,9,10)(H,11,12)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFJXOFFQLPCHD-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1N=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC2=C1N=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80208688 | |
| Record name | Spinacine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80208688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59981-63-4 | |
| Record name | (6S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59981-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spinacine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059981634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spinacine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80208688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SPINACINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG040ZE63K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Structure of Spinacine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinacine, systematically known as (6S)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid, is a naturally occurring amino acid derivative. It is recognized as a cyclic analogue of the essential amino acid L-histidine. First identified in spinach (Spinacia oleracea) and later in other natural sources such as ginseng (Panax ginseng), this compound is formed through the condensation of L-histidine with formaldehyde.[1][2] Its rigid bicyclic structure makes it a subject of interest in medicinal chemistry and as a chiral building block in organic synthesis. This guide provides a detailed overview of its chemical structure, physicochemical properties, and synthesis.
Chemical Structure and Identification
This compound possesses a core structure consisting of a fused imidazole and piperidine ring system, forming a tetrahydroimidazo[4,5-c]pyridine scaffold. A carboxyl group is attached at the chiral center at position 6 in the (S)-configuration.
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IUPAC Name : (6S)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid
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Chemical Formula : C₇H₉N₃O₂
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Canonical SMILES : C1--INVALID-LINK--C(=O)O
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InChI Key : YCFJXOFFQLPCHD-YFKPBYRVSA-N
Physicochemical and Spectroscopic Data
Quantitative data for this compound is summarized below. It is important to note that while some experimental data is available, specific spectroscopic and ionization constants are not widely reported in publicly accessible literature.
| Property | Value | Source(s) |
| Molecular Weight | 167.17 g/mol | N/A |
| CAS Number | 59981-63-4 (L-Spinacine) | N/A |
| Melting Point | 265 °C (for racemic form, CAS 495-77-2) | [3] |
| Boiling Point | 552.2 ± 50.0 °C (Predicted) | [3] |
| ¹H NMR Data | Not available in searched literature | N/A |
| ¹³C NMR Data | Not available in searched literature | N/A |
| pKa | Not available in searched literature | N/A |
| Infrared (IR) Bands | ~1612, 1307, 1250, 730, 530 cm⁻¹ (Characteristic) | [4] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis or extraction of this compound are not extensively detailed in readily available literature. However, the established chemical principles for its synthesis and general methods for its extraction are outlined below.
Synthesis via Pictet-Spengler Reaction
The primary method for synthesizing this compound is the Pictet-Spengler reaction, a well-established method for forming tetrahydroisoquinoline and related heterocyclic systems.[5]
Reaction Principle: The synthesis involves the condensation of a β-arylethylamine (in this case, the amino acid L-histidine, where the imidazole ring acts as the aryl group) with an aldehyde (formaldehyde). The reaction proceeds through the formation of a Schiff base (iminium ion) intermediate, which then undergoes an intramolecular electrophilic substitution to close the ring, forming the tetrahydroimidazo[4,5-c]pyridine core.
General Methodology (Conceptual):
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Reactant Preparation: L-histidine is dissolved in an appropriate solvent, typically aqueous or protic.
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Condensation: Formaldehyde (often as an aqueous solution, formalin) is added to the L-histidine solution. The reaction is typically performed under controlled pH and temperature. The reaction between histidine and formaldehyde has been studied since the 1940s, forming the basis of this synthesis.[6][7]
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Cyclization: The intermediate iminium ion cyclizes via electrophilic attack of the imine carbon onto the electron-rich imidazole ring.
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Isolation and Purification: The product, this compound, would be isolated from the reaction mixture. Purification would likely involve techniques such as crystallization or column chromatography to yield the pure compound.
Note: This represents a generalized procedure. Researchers should consult specialized organic synthesis literature for precise conditions, as optimal yields and stereochemical control depend heavily on specific reaction parameters which are not publicly detailed.
Extraction from Natural Sources (General Procedure)
This compound can be isolated from its natural sources, such as spinach leaves. As a polar, water-soluble amino acid derivative, a general extraction protocol would involve the following steps.
General Methodology (Conceptual):
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Sample Preparation: Fresh spinach leaves (Spinacia oleracea) are harvested, washed, and homogenized using a blender to rupture cell walls. Lyophilization (freeze-drying) of the leaves to a fine powder is a common starting point to remove water and improve extraction efficiency.
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Solvent Extraction: The powdered leaf material is extracted with a polar solvent. Given this compound's nature, an aqueous or hydroalcoholic solvent (e.g., 70% ethanol) would be effective.[6] The mixture is agitated for a prolonged period (e.g., 24-48 hours) to allow the soluble compounds to leach into the solvent.
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Filtration and Concentration: The mixture is filtered to remove solid plant debris. The resulting extract is then concentrated under reduced pressure (e.g., using a rotary evaporator) to remove the extraction solvent, yielding a crude extract.
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Purification: The crude extract, containing a complex mixture of metabolites, requires further purification. This would typically involve multiple chromatographic steps. Techniques such as ion-exchange chromatography are well-suited for separating amino acids and related compounds based on their charge, followed by reversed-phase high-performance liquid chromatography (HPLC) for final purification.
Logical Relationships and Workflows
Synthetic Pathway of this compound
The synthesis of this compound from L-histidine and formaldehyde via the Pictet-Spengler reaction is a key logical pathway defining its chemical origin. The following diagram illustrates this workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of this compound as the principal reaction product of gamma-casein with formaldehyde in cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. Purification and Characterization of [beta]-cystathionase from Spinach - Augustus Lee Staton - Google Books [books.google.com]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. The reaction between histidine and formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
The Spinacine Biosynthesis Pathway in Spinacia oleracea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spinacine, a rare imidazopyrimidine found in Spinacia oleracea (spinach), belongs to a class of heterocyclic compounds with significant pharmacological potential. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the discovery of novel enzymatic targets. This technical guide synthesizes the current understanding of related metabolic pathways to propose a putative biosynthetic route for this compound in spinach. It further outlines detailed experimental protocols for the elucidation and validation of this pathway, and presents a framework for the systematic collection of quantitative data.
Proposed this compound Biosynthesis Pathway
Direct experimental evidence for the complete this compound biosynthesis pathway in Spinacia oleracea is not yet fully elucidated. However, based on the chemical structure of this compound (4-carboxy-1H-imidazo[4,5-c]pyridin-5(6H)-one) and known metabolic pathways in plants, a plausible biosynthetic route can be proposed. This pathway likely originates from the convergence of purine and histidine metabolism.
The proposed pathway initiates with precursors from the well-established purine biosynthesis and histidine metabolic pathways. The imidazole ring of this compound is hypothesized to derive from the imidazole ring of histidine. The pyrimidine component is likely derived from the purine metabolic pathway, specifically from intermediates such as inosine monophosphate (IMP) or adenosine monophosphate (AMP).
Key Proposed Steps:
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Histidine Decarboxylation: The pathway is likely initiated by the decarboxylation of L-histidine to produce histamine, a reaction catalyzed by histidine decarboxylase.
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Oxidative Deamination of Histamine: Histamine may then undergo oxidative deamination to yield imidazole-4-acetaldehyde.
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Condensation with a Purine-Derived Moiety: Imidazole-4-acetaldehyde is proposed to condense with a reactive intermediate derived from the purine pathway. A potential candidate for this intermediate is 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), or a related compound, which can provide the necessary atoms to form the pyrimidine ring.
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Cyclization and Subsequent Modifications: A series of cyclization, dehydration, and oxidation reactions would then lead to the formation of the fused imidazopyrimidine core structure of this compound.
The following diagram illustrates this proposed pathway:
Quantitative Data Summary
To date, there is a lack of specific quantitative data for the this compound biosynthesis pathway. The following table provides a template for organizing such data as it becomes available through experimental investigation. This structured format will facilitate the comparison of enzyme kinetics, substrate and product concentrations, and metabolic flux under different conditions.
| Enzyme/Metabolite | Parameter | Value | Units | Experimental Condition | Reference |
| Illustrative Data | |||||
| Histidine Decarboxylase | Km (for L-Histidine) | e.g., 0.5 | mM | Spinach leaf extract, pH 6.5 | [Future Study] |
| Vmax | e.g., 100 | nmol/min/mg protein | Spinach leaf extract, pH 6.5 | [Future Study] | |
| L-Histidine | Concentration | e.g., 50 | µg/g FW | 4-week-old spinach leaves | [Future Study] |
| Histamine | Concentration | e.g., 5 | µg/g FW | 4-week-old spinach leaves | [Future Study] |
| This compound | Concentration | e.g., 2 | µg/g FW | 4-week-old spinach leaves | [Future Study] |
Experimental Protocols
The elucidation of the this compound biosynthesis pathway requires a multi-faceted approach combining metabolomics, isotope tracing, and classical biochemical enzyme assays.
Metabolite Profiling and Identification
Objective: To identify and quantify this compound and its putative precursors in Spinacia oleracea tissues.
Methodology:
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Sample Preparation:
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Harvest fresh spinach leaf tissue (e.g., 100 mg) and immediately freeze in liquid nitrogen to quench metabolic activity.
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Homogenize the frozen tissue in a pre-chilled mortar and pestle.
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Extract metabolites with 1 mL of 80% methanol containing an internal standard (e.g., 13C-labeled this compound, if available, or a structurally similar compound).
-
Vortex the mixture for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and filter through a 0.22 µm PTFE filter.
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-
LC-MS/MS Analysis:
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Analyze the extract using a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
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HPLC Conditions (Illustrative):
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Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
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Flow Rate: 0.3 mL/min.
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Column Temperature: 40°C.
-
-
MS/MS Conditions (Illustrative):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted analysis of this compound and its precursors. MRM transitions should be optimized using authentic standards.
-
-
The following diagram outlines the experimental workflow for metabolite profiling:
Isotope Labeling Studies
Objective: To trace the incorporation of labeled precursors into this compound, thereby confirming the proposed biosynthetic links.
Methodology:
-
Labeling Experiment:
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Grow spinach plants hydroponically or in sterile culture.
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Introduce a stable isotope-labeled precursor into the growth medium. For example, use 13C- or 15N-labeled L-histidine or a labeled purine precursor.
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Incubate the plants for a defined period (e.g., 24, 48, 72 hours).
-
Harvest and process the plant tissue as described in the metabolite profiling protocol.
-
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Mass Spectrometry Analysis:
-
Analyze the extracts using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to detect the mass shift in this compound and its intermediates due to the incorporation of the stable isotope.
-
The pattern of isotope incorporation will provide strong evidence for the metabolic connections between the precursor and the final product.
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Enzyme Assays
Objective: To identify and characterize the enzymes responsible for the key steps in the proposed pathway.
Methodology (Example: Histidine Decarboxylase Assay):
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Crude Enzyme Extraction:
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Homogenize fresh spinach leaf tissue in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10% glycerol, 1 mM DTT, and protease inhibitors).
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Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
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Collect the supernatant as the crude enzyme extract.
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Enzyme Activity Assay:
-
The reaction mixture (total volume 200 µL) will contain:
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100 mM phosphate buffer (pH 6.5)
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1 mM pyridoxal-5'-phosphate (PLP)
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Varying concentrations of L-histidine (substrate)
-
Crude enzyme extract (e.g., 50 µg of protein)
-
-
Incubate the reaction at 30°C for a defined time (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).
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Quantify the product (histamine) using HPLC with pre-column derivatization (e.g., with o-phthalaldehyde, OPA) and fluorescence detection, or by LC-MS/MS.
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-
Enzyme Kinetics:
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Determine the Km and Vmax values by measuring the initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
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The logical relationship for confirming an enzyme's role in the pathway is depicted below:
Conclusion and Future Directions
The proposed this compound biosynthesis pathway provides a solid foundation for future research. The immediate next steps should focus on sensitive and specific detection of this compound and its putative precursors in spinach extracts. Subsequent isotope labeling studies will be critical in validating the proposed metabolic links. Ultimately, the identification and characterization of the enzymes involved will not only confirm the pathway but also open avenues for biotechnological applications, including the heterologous production of this compound and related compounds for pharmacological screening and development. The methodologies outlined in this guide provide a comprehensive roadmap for achieving these research goals.
Unraveling Spinacine: An In-depth Technical Guide on its Proteomic Mechanism of Action
A comprehensive exploration of the molecular interactions and cellular signaling pathways influenced by spinacine remains a nascent field of scientific inquiry. At present, publicly accessible research databases and peer-reviewed literature do not contain specific studies detailing the mechanism of action of this compound within the context of proteomics research. This guide addresses the current landscape of available information and outlines a prospective framework for future investigation.
While this compound has been identified as a constituent of plants such as spinach (Spinacia oleracea) and ginseng (Panax ginseng), its specific biological functions and molecular targets are not well-defined in the scientific literature.[1] Proteomics, the large-scale study of proteins, offers a powerful lens through which to elucidate the mechanism of action of novel compounds. However, the application of proteomic techniques to understand this compound's effects has not yet been documented in published research.
This technical guide, therefore, serves as a foundational resource for researchers, scientists, and drug development professionals interested in pioneering the study of this compound's bioactivity. In the absence of direct experimental data on this compound, this document will leverage established principles of proteomics to propose a roadmap for its investigation.
Prospective Experimental Protocols for Elucidating this compound's Mechanism of Action
To investigate the proteomic impact of this compound, a series of well-established experimental protocols can be adapted. The following methodologies provide a robust framework for identifying protein targets, characterizing signaling pathway modulation, and quantifying changes in the proteome upon this compound treatment.
Target Identification using Chemical Proteomics
A primary step in understanding a compound's mechanism of action is to identify its direct binding partners. Affinity-based chemical proteomics approaches are ideally suited for this purpose.
Experimental Protocol: this compound-Affinity Chromatography Coupled with Mass Spectrometry
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Immobilization of this compound: Synthesize a this compound analog containing a reactive group (e.g., an alkyne or azide for click chemistry, or an amine for NHS-ester coupling) that allows for its covalent attachment to a solid support, such as agarose or magnetic beads.
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Cell Lysate Preparation: Culture a relevant cell line (e.g., a human cancer cell line or primary cells) and prepare a native cell lysate by mechanical or detergent-based lysis.
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Affinity Pulldown: Incubate the immobilized this compound with the cell lysate to allow for the binding of target proteins. Include appropriate controls, such as beads without this compound or a competition experiment with an excess of free this compound.
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Washing and Elution: Thoroughly wash the beads to remove non-specific binders. Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer) or by competing with free this compound.
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Protein Identification by Mass Spectrometry: Separate the eluted proteins by SDS-PAGE, perform in-gel tryptic digestion, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Data Analysis: Identify proteins that are significantly enriched in the this compound pulldown compared to the control samples.
Global Proteome and Phosphoproteome Profiling
To understand the broader cellular response to this compound, quantitative proteomics can be employed to measure changes in protein abundance and post-translational modifications, such as phosphorylation, which is a key event in signal transduction.
Experimental Protocol: Quantitative Mass Spectrometry-Based Proteomics
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Cell Treatment: Treat the chosen cell line with this compound at various concentrations and time points. Include a vehicle-treated control group.
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Protein Extraction and Digestion: Harvest the cells, extract the total protein, and perform in-solution tryptic digestion.
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Isobaric Labeling (e.g., TMT or iTRAQ): Label the resulting peptide mixtures from each condition with different isobaric tags. This allows for the multiplexed quantification of proteins from multiple samples in a single LC-MS/MS analysis.
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(Optional) Phosphopeptide Enrichment: For phosphoproteomics, enrich for phosphorylated peptides from the labeled peptide mixture using techniques such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
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LC-MS/MS Analysis: Analyze the labeled peptides (or enriched phosphopeptides) using a high-resolution mass spectrometer.
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Data Analysis: Process the raw mass spectrometry data using specialized software to identify and quantify proteins (or phosphopeptides). Perform statistical analysis to identify proteins and phosphorylation sites that are significantly altered in response to this compound treatment.
Prospective Visualization of this compound-Modulated Signaling Pathways
Based on the data obtained from the proposed proteomics experiments, signaling pathways affected by this compound can be visualized. For instance, if phosphoproteomics data reveals the activation or inhibition of specific kinases, a signaling pathway diagram can be constructed.
Below is a hypothetical example of a DOT script to visualize a potential signaling pathway that could be modulated by this compound, based on common cellular signaling cascades.
Caption: Hypothetical this compound Signaling Cascade.
Quantitative Data Summary (Prospective)
Following the execution of the proposed quantitative proteomics experiments, the resulting data on differentially expressed proteins or phosphosites would be summarized in tables for clear comparison.
Table 1: Hypothetical Differentially Abundant Proteins in Response to this compound Treatment
| Protein ID | Gene Name | Fold Change | p-value | Function |
| P12345 | GENE1 | 2.5 | 0.001 | Apoptosis |
| Q67890 | GENE2 | -3.1 | 0.005 | Cell Cycle |
| ... | ... | ... | ... | ... |
Table 2: Hypothetical Differentially Regulated Phosphorylation Sites in Response to this compound Treatment
| Protein | Phosphosite | Fold Change | p-value | Kinase Motif |
| Kinase_A | S123 | 4.2 | 0.0005 | PKA |
| Substrate_B | T456 | -2.8 | 0.01 | MAPK |
| ... | ... | ... | ... | ... |
Conclusion and Future Directions
The study of this compound's mechanism of action through proteomics is an untapped area with significant potential for discovering novel biological activities and therapeutic applications. The experimental framework outlined in this guide provides a clear path forward for researchers to begin to unravel the molecular intricacies of this natural compound. By identifying its direct protein targets and mapping its influence on cellular signaling networks, the scientific community can begin to build a comprehensive understanding of this compound's role in biology and its potential as a lead compound for drug development. Future research should focus on validating the findings from these initial proteomics screens through orthogonal methods, such as western blotting, enzymatic assays, and cellular functional assays, to solidify our understanding of this compound's mechanism of action.
References
An In-depth Technical Guide on the Biological Functions of Spinacine as an Endogenous Metabolite
To our valued researchers, scientists, and drug development professionals,
This technical guide aims to provide a comprehensive overview of the biological functions of spinacine as an endogenous metabolite. However, a thorough review of the current scientific literature reveals a significant scarcity of research specifically dedicated to the endogenous roles of this compound. While its existence as a chemical entity is documented, its metabolic pathways, signaling interactions, and physiological functions within biological systems remain largely unexplored.
This document will present the limited information available and, in light of the knowledge gaps, will also provide a broader context on the methodologies used to characterize novel endogenous metabolites. This approach is intended to equip researchers with the foundational knowledge and tools to potentially investigate this compound or other uncharacterized metabolites.
Introduction to this compound
This compound, chemically known as (6S)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid, is classified as an alpha-amino acid.[1] Its structure is a derivative of pyridine carboxylic acid.[2] While its presence has been identified, and it is available for research purposes[2], publications detailing its biological functions as an endogenous metabolite are exceptionally rare. A toxicity study was conducted on this compound hydrochloride as it was identified as a reaction product in Grana Padano cheese when formaldehyde was used as a preservative. The study in rats concluded a no-effect dose level at 300 mg/kg body weight/day, indicating low oral toxicity in this context, but this does not provide insight into its natural physiological roles.[3]
Characterizing the Biological Functions of a Novel Endogenous Metabolite: A Methodological Framework
Given the absence of specific data for this compound, this section outlines a generalized experimental workflow for elucidating the biological functions of a newly identified or under-characterized endogenous metabolite.
Quantification in Biological Matrices
The first step in understanding the function of an endogenous metabolite is to determine its concentration in various tissues and biofluids. This can provide clues about its site of action and potential physiological relevance.
Experimental Protocol: Quantification of an Endogenous Metabolite using Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
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Homogenize tissue samples in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an appropriate internal standard (ideally, a stable isotope-labeled version of the analyte).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
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Chromatographic Separation: Employ a suitable liquid chromatography column (e.g., a reversed-phase C18 column) to separate the analyte from other matrix components. A gradient elution with solvents such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is commonly used.
-
Mass Spectrometry Detection: Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection. This involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.
-
-
Quantification:
-
Construct a calibration curve using a surrogate matrix (a matrix devoid of the endogenous analyte) or by the standard addition method in the authentic matrix.[4][5][6]
-
Calculate the concentration of the analyte in the biological samples by interpolating their response ratios (analyte peak area / internal standard peak area) against the calibration curve.
-
Table 1: Hypothetical Quantitative Data for a Novel Metabolite
| Tissue/Biofluid | Concentration Range (µM) |
| Brain | 5 - 15 |
| Liver | 1 - 5 |
| Plasma | 0.1 - 1 |
| Kidney | 2 - 8 |
| Skeletal Muscle | 0.5 - 2 |
This table is for illustrative purposes and does not represent actual data for this compound.
Elucidating Biosynthesis and Metabolic Pathways
Identifying the metabolic origin and fate of a metabolite is crucial to understanding its regulation and function.
Experimental Workflow for Metabolic Pathway Elucidation
Caption: Workflow for elucidating metabolic pathways using stable isotope tracing.
Investigating Signaling and Receptor Interactions
Many endogenous metabolites exert their effects by interacting with specific receptors or modulating signaling pathways.
Experimental Protocol: Receptor Binding Assay
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Membrane Preparation:
-
Isolate cell membranes from a cell line or tissue expressing the receptor of interest.
-
Resuspend the membranes in a binding buffer.
-
-
Binding Reaction:
-
Incubate the membrane preparation with a radiolabeled or fluorescently tagged version of the metabolite (the ligand) at various concentrations.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competitor.
-
-
Separation and Detection:
-
Separate the bound from the free ligand, typically by rapid filtration through a glass fiber filter.
-
Quantify the amount of bound ligand using a scintillation counter (for radiolabels) or a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the binding affinity (Kd) and the maximum number of binding sites (Bmax) by Scatchard analysis or non-linear regression of the saturation binding curve.
-
Signaling Pathway Analysis
If a metabolite is found to bind to a receptor, downstream signaling events can be investigated using techniques such as Western blotting to detect the phosphorylation of key signaling proteins (e.g., Akt, ERK, CREB) or by using reporter gene assays to measure the activation of specific transcription factors.
Caption: A generic G-protein coupled receptor signaling pathway.
Future Directions for this compound Research
The field is wide open for the investigation of this compound's endogenous functions. Future research could focus on:
-
Systematic Quantification: Measuring this compound levels in a wide range of mammalian tissues and fluids to identify potential sites of synthesis and action.
-
Metabolic Pathway Analysis: Utilizing stable isotope-labeled precursors (e.g., labeled histidine or arginine, given its imidazole ring) to trace its biosynthesis and degradation pathways.
-
Receptor Screening: Employing high-throughput screening methods to identify potential protein targets, such as receptors or enzymes, with which this compound may interact.
-
Functional Studies: Using in vitro cell-based assays and in vivo animal models to explore the physiological effects of this compound, guided by any identified targets or pathways.
Conclusion
While a comprehensive technical guide on the established biological functions of this compound as an endogenous metabolite cannot be compiled at this time due to a lack of published research, the potential for discovery is immense. The methodologies and frameworks presented here offer a roadmap for researchers to begin to unravel the mysteries of this and other uncharacterized metabolites. As our understanding of the metabolome continues to expand, it is likely that molecules like this compound will emerge from obscurity to reveal novel biological roles and potential therapeutic applications.
References
- 1. (6S)-4,5,6,7-Tetrahydro-3H-imidazo(4,5-c)pyridine-6-carboxylic acid | C7H9N3O2 | CID 162899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Evaluation of the oral toxicity of this compound hydrochloride in a 13-week study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Quantitative analysis of endogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
An In-depth Technical Guide to the Spectroscopic Properties and Analysis of Spinacine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spinacine, chemically known as 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid, is a naturally occurring amino acid found in sources such as spinach and ginseng.[1] Its unique heterocyclic structure, featuring an imidazole ring fused to a tetrahydropyridine core, has garnered interest within the scientific community, particularly in the field of neuropharmacology.[2] A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the development of analytical methods crucial for quality control and further research. This guide provides a comprehensive overview of the spectroscopic characteristics of this compound, including Infrared (IR), Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. Detailed experimental protocols, data tables for easy reference, and graphical representations of analytical workflows and a putative signaling pathway are presented to facilitate its study and application in research and drug development.
Spectroscopic Properties of this compound
The structural features of this compound give rise to a unique spectroscopic fingerprint. The following sections detail the characteristic data obtained from various spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by vibrations of its imidazopyridine skeleton. Key absorption bands are observed at approximately 1612, 1307, 1250, 730, and 530 cm⁻¹.[3] The presence of these bands can confirm the existence of the imidazopyridine core in a sample.[3] Additional characteristic bands for the carboxylic acid and amine functional groups are also expected.
| Vibrational Mode | **Approximate Wavenumber (cm⁻¹) ** |
| Imidazopyridine Ring | 1612 |
| Imidazopyridine Ring | 1307 |
| Imidazopyridine Ring | 1250 |
| Imidazopyridine Ring | 730 |
| Imidazopyridine Ring | 530 |
| Table 1: Characteristic Infrared Absorption Bands for the Imidazopyridine Skeleton of this compound.[3] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum of this compound is influenced by the electronic transitions within the imidazole ring. While specific experimental data for this compound is not extensively published, theoretical studies and data from related imidazole compounds suggest that the UV-Vis absorption spectra of this compound dissolved in solvents like ethanol, methanol, and DMSO would be recorded in the 200-800 nm range.[3] For comparison, imidazole itself exhibits a characteristic absorption peak around 209 nm.[3]
| Solvent | Expected λmax (nm) |
| Ethanol | ~200-300 |
| Methanol | ~200-300 |
| DMSO | ~200-300 |
| Table 2: Expected UV-Vis Absorption Maxima for this compound in Various Solvents.[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR of this compound Methyl Ester (in DMSO-d₆, 300 MHz): [4]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 9.04 | s | - |
| H-6 | 4.70 | dd | 9.7, 5.5 |
| H-4 | 4.33 | d | 7.6 |
| OCH₃ | 3.82 | s | - |
| H-7a | 3.30 | dd | 16.3, 5.3 |
| H-7b | 3.20 - 3.13 | m | - |
| Table 3: ¹H NMR Data for this compound Methyl Ester.[4] |
¹³C NMR:
Detailed ¹³C NMR data for this compound is not widely reported. However, based on the structure, characteristic chemical shifts for the carboxylic acid, the imidazole ring carbons, and the aliphatic carbons of the tetrahydropyridine ring are expected.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI) is a suitable technique for this polar molecule. The molecular weight of this compound is 167.17 g/mol .[2]
ESI-MS of this compound Methyl Ester: [4]
| Ion | m/z |
| [M+H]⁺ | 182.09 |
| Table 4: ESI-MS Data for this compound Methyl Ester.[4] |
The fragmentation pattern in MS/MS would likely involve the loss of the carboxylic acid group (as CO₂), and subsequent fragmentation of the heterocyclic ring system.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of this compound.
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of solid this compound.
Methodology: KBr Pellet Method
-
Sample Preparation: Grind 1-2 mg of dry this compound with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer a portion of the mixture into a pellet-forming die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹, accumulating a sufficient number of scans (e.g., 32) for a good signal-to-noise ratio.
-
Data Processing: Perform a background correction using a spectrum of an empty KBr pellet.
UV-Vis Spectroscopy
Objective: To determine the UV-Vis absorption spectrum of this compound in solution.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., ethanol, methanol, or water). Prepare a series of dilutions to determine a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0 AU).
-
Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the solvent to be used as a reference. Fill a second quartz cuvette with the this compound solution.
-
Spectral Scan: Scan the sample from 800 nm to 200 nm.[3]
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Add a small amount of a reference standard, such as tetramethylsilane (TMS) or a water-soluble equivalent, if not already present in the solvent.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard parameters include a 90° pulse, a spectral width of approximately 15 ppm, and a sufficient number of scans for adequate signal-to-noise. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform. Phase and baseline correct the spectra. Integrate the ¹H NMR signals to determine the relative number of protons.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology: Electrospray Ionization (ESI) Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a solvent compatible with ESI, such as a mixture of water and acetonitrile with a small amount of formic acid to promote protonation.
-
Infusion and Ionization: Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate. A high voltage is applied to the ESI needle to generate a fine spray of charged droplets.
-
Mass Analysis: As the solvent evaporates, gas-phase ions ([M+H]⁺) are formed and enter the mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Acquire the mass spectrum in full scan mode to determine the mass-to-charge ratio (m/z) of the molecular ion. For structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
Visualization of Workflows and Pathways
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a this compound sample.
Caption: Workflow for the spectroscopic analysis of this compound.
Putative Signaling Pathway Involvement
While a specific signaling pathway for this compound has not been elucidated, its structural similarity to other neuroactive compounds and its investigation in neuropharmacology suggest it may interact with neurotransmitter systems.[2] The following diagram illustrates a hypothetical signaling cascade involving a G-protein coupled receptor (GPCR), a common target for such molecules, leading to the modulation of ion channel activity. This represents a plausible mechanism through which this compound could exert its biological effects.
Caption: Hypothetical GPCR signaling pathway for this compound.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic properties of this compound. The tabulated data and detailed protocols for IR, UV-Vis, NMR, and MS serve as a valuable resource for researchers. The provided workflows and the hypothetical signaling pathway offer a framework for further investigation into the analysis and biological activity of this intriguing natural product. Further research is warranted to fully elucidate the complete NMR spectral assignments and to confirm the specific biological targets and signaling pathways modulated by this compound.
References
An In-Depth Technical Guide to Spinacine (CAS Number: 59981-63-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinacine, with the CAS number 59981-63-4, is a naturally occurring heterocyclic amino acid. Its chemical name is L-4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid.[1] Found in sources such as spinach (Spinacia oleracea) and Panax ginseng, this compound has garnered interest in the scientific community for its biological activities, particularly its role as an inhibitor of γ-aminobutyric acid (GABA) uptake.[2] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, biological activity, and analytical methods related to this compound, intended for researchers and professionals in drug development and proteomics.
Chemical and Physical Properties
This compound is a small molecule with a defined chemical structure and distinct physical properties. A summary of its key identifiers and properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 59981-63-4 | [1] |
| IUPAC Name | (6S)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | [3][4] |
| Molecular Formula | C₇H₉N₃O₂ | [1] |
| Molecular Weight | 167.17 g/mol | [1][3] |
| Canonical SMILES | C1--INVALID-LINK--C(=O)O | [3] |
| InChI Key | YCFJXOFFQLPCHD-YFKPBYRVSA-N | [3][4] |
| Appearance | Solid (form may vary) | |
| Solubility | Information not widely available, likely soluble in aqueous solutions. | |
| Melting Point | Not available. | [5] |
| Boiling Point | Not available. | [5] |
Synthesis
The synthesis of this compound and its derivatives can be achieved through various organic chemistry routes. A prominent method is the Pictet-Spengler reaction .[3] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline or, in the case of this compound's precursor, a tetrahydro-β-carboline ring system.
General Pictet-Spengler Reaction Workflow
The synthesis of this compound via the Pictet-Spengler reaction generally follows these steps:
-
Starting Materials: The reaction typically starts with L-histidine or a derivative thereof.
-
Condensation: The amino group of the histidine derivative reacts with an aldehyde (e.g., formaldehyde) to form a Schiff base.
-
Cyclization: Under acidic conditions, the imidazole ring of the histidine moiety attacks the imine carbon, leading to the formation of the tetrahydropyridine ring.
-
Purification: The final product, this compound, is then purified using standard chromatographic techniques.
Below is a conceptual workflow of the Pictet-Spengler reaction for the synthesis of this compound.
Biological Activity and Mechanism of Action
The primary reported biological activity of this compound is the inhibition of GABA uptake .[2] GABA is the main inhibitory neurotransmitter in the central nervous system, and its clearance from the synaptic cleft is mediated by GABA transporters (GATs). By inhibiting these transporters, this compound can increase the extracellular concentration of GABA, thereby potentiating GABAergic neurotransmission.
Interaction with GABA Transporters
There are four main subtypes of GABA transporters: GAT1, GAT2, GAT3, and BGT1. While the specific inhibitory profile of this compound against each of these subtypes is not extensively detailed in the available literature, its action as a GABA uptake inhibitor suggests an interaction with one or more of these transporter proteins.
Downstream Signaling Pathway of GABA Uptake Inhibition
The inhibition of GABA reuptake by this compound leads to an accumulation of GABA in the synaptic cleft. This elevated GABA concentration enhances the activation of postsynaptic GABA receptors (GABA-A and GABA-B receptors), resulting in prolonged inhibitory postsynaptic potentials (IPSPs). This mechanism is central to the physiological effects of many anticonvulsant and anxiolytic drugs.
The signaling pathway initiated by GABA receptor activation is well-characterized:
-
GABA-A Receptors: These are ligand-gated ion channels. Upon GABA binding, they open and allow the influx of chloride ions (Cl⁻) into the postsynaptic neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential.
-
GABA-B Receptors: These are G-protein coupled receptors. Their activation leads to the opening of potassium channels (K⁺), causing an efflux of K⁺ and hyperpolarization. They also inhibit adenylyl cyclase and reduce calcium influx (Ca²⁺) at the presynaptic terminal, which further suppresses neurotransmitter release.
The following diagram illustrates the general signaling pathway affected by the inhibition of GABA uptake.
Experimental Protocols
In Vitro GABA Uptake Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on GABA uptake in a cellular or synaptosomal model.
Objective: To determine the IC₅₀ value of this compound for the inhibition of GABA uptake.
Materials:
-
Cell line expressing a specific GABA transporter (e.g., HEK293-GAT1) or synaptosomes prepared from brain tissue.
-
This compound stock solution.
-
Radiolabeled GABA (e.g., [³H]GABA).
-
Assay buffer (e.g., Krebs-Ringer-HEPES).
-
Scintillation cocktail and a scintillation counter.
-
Known GABA uptake inhibitor as a positive control (e.g., Tiagabine).
Procedure:
-
Cell/Synaptosome Preparation: Culture and prepare the cells or synaptosomes according to standard protocols.
-
Incubation: Pre-incubate the cells/synaptosomes with varying concentrations of this compound (or control compounds) for a defined period (e.g., 10-20 minutes) at 37°C.
-
Initiation of Uptake: Add a fixed concentration of [³H]GABA to initiate the uptake reaction.
-
Termination of Uptake: After a short incubation period (e.g., 1-5 minutes), rapidly terminate the uptake by washing the cells/synaptosomes with ice-cold assay buffer.
-
Lysis and Scintillation Counting: Lyse the cells/synaptosomes and measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of GABA uptake against the logarithm of this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
The following diagram outlines the workflow for a typical in vitro GABA uptake inhibition assay.
References
- 1. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of uptake, steady-state currents, and transient charge movements generated by the neuronal GABA transporter by various anticonvulsant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory co-transmission from midbrain dopamine neurons relies on presynaptic GABA uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Changes in GABA transporters in the rat hippocampus after kainate-induced neuronal injury: decrease in GAT-1 and GAT-3 but upregulation of betaine/GABA transporter BGT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Silico Modeling of Ligand-Receptor Binding: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the realm of modern drug discovery, in-silico methodologies have become indispensable for accelerating the identification and optimization of novel therapeutic agents.[1] These computational techniques allow for the simulation and prediction of ligand-receptor interactions, providing profound insights into binding mechanisms and affinities before embarking on resource-intensive experimental studies.[2][3] This guide provides a comprehensive overview of the core principles and workflows involved in the in-silico modeling of a hypothetical ligand, "Spinacine," binding to a target receptor, offering a foundational framework for researchers in the field.
The process of computer-aided drug design (CADD) can be broadly categorized into structure-based and ligand-based approaches.[1] This guide will focus on a structure-based workflow, assuming the three-dimensional structure of the target receptor is known or can be modeled.
The In-Silico Drug Discovery Workflow
The computational pipeline for investigating ligand-receptor binding typically involves a series of sequential steps, from initial target preparation to the final analysis of binding interactions. This workflow is designed to systematically filter and analyze potential drug candidates to identify those with the highest likelihood of desired biological activity.
Receptor and Ligand Preparation
2.1. Target Receptor Preparation
The initial step in structure-based drug design is the preparation of the target receptor's 3D structure.[4] High-quality crystal structures are typically obtained from the Protein Data Bank (PDB).
Protocol for Receptor Preparation:
-
Obtain Receptor Structure: Download the PDB file of the target receptor. For this guide, we will consider a G-protein coupled receptor (GPCR) as a representative example.
-
Pre-processing: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands.[4]
-
Add Hydrogens: Add hydrogen atoms to the protein, as they are often not resolved in crystal structures.
-
Assign Protonation States: Determine the protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH.
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes.[4]
2.2. Ligand Preparation
The ligand of interest, in this case, "this compound," must also be prepared for docking.
Protocol for Ligand Preparation:
-
Generate 3D Structure: If a 3D structure is not available, it can be generated from a 2D representation (e.g., SMILES string) using software like Open Babel.
-
Generate Conformers: Explore the conformational space of the ligand to generate a set of low-energy conformers.
-
Assign Partial Charges: Assign partial atomic charges to the ligand atoms using a suitable force field.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[5] This method is instrumental in virtual screening, where large libraries of compounds are docked to a target to identify potential hits.[6][7][8]
Protocol for Molecular Docking:
-
Define the Binding Site: Identify the binding pocket on the receptor. This can be determined from the position of a co-crystallized ligand or through binding site prediction algorithms.
-
Grid Generation: A grid box is generated around the defined binding site to define the search space for the docking algorithm.[9]
-
Run Docking Simulation: The prepared ligand is then docked into the receptor's binding site using a docking program such as AutoDock Vina.[8] The program will generate multiple binding poses for the ligand.
-
Analyze Docking Results: The generated poses are ranked based on a scoring function that estimates the binding affinity.[5] The pose with the best score is typically selected for further analysis.
Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-receptor complex over time.[10] MD simulations are crucial for assessing the stability of the predicted binding pose and for more accurate binding free energy calculations.[11][12]
Protocol for MD Simulation of a Protein-Ligand Complex:
-
System Setup: The docked protein-ligand complex is placed in a simulation box, which is then filled with a chosen water model and ions to mimic physiological conditions.[13][14]
-
Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.
-
Production Run: A production MD simulation is run for a duration typically in the nanosecond to microsecond range.[10]
-
Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the ligand in the binding pocket, root-mean-square deviation (RMSD), and specific intermolecular interactions.
Data Presentation: Quantitative Analysis
The results from in-silico modeling are quantitative and should be summarized for clear interpretation and comparison.
Table 1: Molecular Docking and Binding Energy Results for this compound
| Ligand | Receptor Target | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues |
| This compound | GPCR-X | -9.5 | -10.2 | Tyr112, Phe256, Asn312 |
| Control 1 | GPCR-X | -8.2 | -8.9 | Tyr112, Ser115 |
| Control 2 | GPCR-X | -6.1 | -6.5 | Phe256 |
Table 2: Experimental Validation Data
| Compound | Assay Type | IC50 (nM) | Ki (nM) | Kd (nM) | Bmax (fmol/mg protein) |
| This compound | Radioligand Binding | 15 | 7.2 | 10.5 | 1250 |
| This compound | Enzyme Inhibition | 25 | - | - | - |
| Control 1 | Radioligand Binding | 150 | 75 | 110 | 1300 |
| Control 2 | Radioligand Binding | 2500 | 1250 | 1800 | 1100 |
Experimental Protocols for Validation
In-silico predictions must be validated through experimental assays.[15]
6.1. Radioligand Binding Assay
This assay is used to determine the affinity (Kd) and density (Bmax) of receptors, as well as the inhibitory constant (Ki) of a test compound.[16][17][18]
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor.
-
Incubation: Incubate the membranes with a radiolabeled ligand and varying concentrations of the unlabeled test compound ("this compound").
-
Separation: Separate the bound from free radioligand by filtration.[19]
-
Quantification: Quantify the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Plot the data to determine IC50, Ki, and Kd values.[15]
6.2. Enzyme Inhibition Assay
If the target receptor is an enzyme, an inhibition assay is performed to measure the compound's ability to block enzyme activity.[20][21]
Protocol:
-
Prepare Solutions: Prepare a buffer solution, the enzyme, the substrate, and the inhibitor ("this compound") at various concentrations.[20]
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor.
-
Initiate Reaction: Add the substrate to start the enzymatic reaction.
-
Monitor Reaction: Monitor the rate of product formation over time, typically using a spectrophotometer.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.[22]
6.3. Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of binding interactions, including association (kon) and dissociation (koff) rates.[23][24][25]
Protocol:
-
Immobilization: Immobilize the receptor onto a sensor chip.
-
Analyte Injection: Inject the ligand ("this compound") at various concentrations over the sensor surface.
-
Detection: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of bound ligand.[24]
-
Data Analysis: Analyze the sensorgrams to determine the kon, koff, and Kd values.[26][27]
Visualization of Pathways and Workflows
7.1. GPCR Signaling Pathway
GPCRs constitute a large family of transmembrane receptors that play a crucial role in signal transduction.[28][29][30]
7.2. Ligand Binding Assay Workflow
The following diagram illustrates the logical flow of a competitive radioligand binding assay.
The integration of in-silico modeling into the drug discovery pipeline offers a powerful and efficient strategy for the identification and characterization of novel therapeutic candidates. By combining computational techniques such as molecular docking and molecular dynamics with experimental validation, researchers can gain a detailed understanding of ligand-receptor interactions, ultimately guiding the development of more potent and selective drugs. This guide provides a foundational workflow that can be adapted and expanded upon for the study of specific ligand-receptor systems.
References
- 1. What is in silico drug discovery? [synapse.patsnap.com]
- 2. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. sites.ualberta.ca [sites.ualberta.ca]
- 5. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. web.vscht.cz [web.vscht.cz]
- 7. Virtual Screening - Omics tutorials [omicstutorials.com]
- 8. bioinformaticsreview.com [bioinformaticsreview.com]
- 9. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 10. benchchem.com [benchchem.com]
- 11. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 12. Protein-Ligand Complex [mdtutorials.com]
- 13. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 20. superchemistryclasses.com [superchemistryclasses.com]
- 21. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
- 25. mdpi.com [mdpi.com]
- 26. bioradiations.com [bioradiations.com]
- 27. nicoyalife.com [nicoyalife.com]
- 28. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 29. bio.libretexts.org [bio.libretexts.org]
- 30. creative-diagnostics.com [creative-diagnostics.com]
Spinacine: A Comprehensive Review of its Therapeutic Potential in Oncology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Spinacine, a naturally occurring cyclic amino acid analog of histidine, is emerging as a promising therapeutic agent, particularly in the context of human papillomavirus (HPV)-positive cancers. Extensive preclinical research highlights its ability to inhibit the HPV E6 oncoprotein, a key driver of tumorigenesis in cervical, head and neck, and other HPV-associated malignancies. By neutralizing E6, this compound effectively restores the tumor suppressor functions of p53 and reactivates apoptotic pathways, rendering cancer cells significantly more susceptible to conventional therapies such as cisplatin and TNF-related apoptosis-inducing ligand (TRAIL). This technical guide synthesizes the current body of evidence on the therapeutic potential of this compound, presenting key quantitative data, detailed experimental methodologies, and a visualization of its mechanism of action to inform further research and drug development efforts.
Introduction
Human papillomavirus (HPV) infection is a major cause of several types of cancer, with the viral oncoprotein E6 playing a central role in cellular transformation and tumor progression. E6 targets and promotes the degradation of the tumor suppressor protein p53 and inhibits the activity of pro-apoptotic proteins like caspase 8. The discovery of molecules that can effectively inhibit E6 represents a significant advancement in the development of targeted therapies for HPV-positive cancers. This compound, a compound found in sources such as Panax ginseng, has been identified as a potent inhibitor of the HPV16 E6 oncoprotein[1][2]. This review provides an in-depth analysis of the current understanding of this compound's therapeutic potential, focusing on its mechanism of action, preclinical efficacy, and the experimental basis for these findings.
Mechanism of Action: E6 Inhibition and Restoration of Apoptotic Pathways
This compound's primary anticancer activity stems from its ability to directly interfere with the functions of the HPV E6 oncoprotein. In HPV-positive cancer cells, E6 binds to the cellular ubiquitin ligase E6AP, forming a complex that targets p53 for proteasomal degradation. E6 also directly binds to and inhibits pro-caspase 8, a critical initiator of the extrinsic apoptotic pathway.
This compound has been shown to disrupt the interaction between E6 and both E6AP and caspase 8[2]. This inhibitory action leads to two key downstream effects:
-
Stabilization of p53: By preventing E6-mediated degradation, this compound allows for the accumulation and reactivation of p53. Restored p53 function leads to the transcriptional activation of target genes involved in cell cycle arrest and apoptosis, such as p21[3].
-
Reactivation of the Extrinsic Apoptotic Pathway: By blocking the E6-caspase 8 interaction, this compound liberates pro-caspase 8, allowing it to be activated in response to pro-apoptotic signals like TRAIL. Activated caspase 8 then initiates a caspase cascade, culminating in the activation of executioner caspases, such as caspase 3 and 7, and subsequent apoptosis[1][4].
The following diagram illustrates the proposed signaling pathway of this compound in HPV-positive cancer cells.
Preclinical Efficacy: In Vitro Studies
In vitro studies have consistently demonstrated the potential of this compound to inhibit the growth of HPV-positive cancer cells and to sensitize them to conventional anticancer agents.
Quantitative Data Summary
The following table summarizes the key quantitative findings from preclinical studies on this compound.
| Cell Line | Cancer Type | Treatment | Concentration (µM) | Effect | Reference |
| SiHa | Cervical Cancer (HPV16+) | This compound | 50 | Increased sensitivity to TRAIL-induced apoptosis. | [4] |
| SiHa | Cervical Cancer (HPV16+) | This compound | 50 | Increased sensitivity to cisplatin and doxorubicin. | [4] |
| SiHa | Cervical Cancer (HPV16+) | This compound | 50 - 200 | Increase in caspase 8 levels. | [1] |
| HPV+ HNSCC cells | Head and Neck Squamous Cell Carcinoma | This compound | 0 - 100 | Sensitization to TRAIL-induced cell death. | [5] |
Experimental Protocols
E6/Caspase 8 Binding Assay (AlphaScreen)
This assay is designed to identify and characterize inhibitors of the HPV16 E6 and pro-caspase 8 interaction.
Materials:
-
Glutathione-coated donor beads and streptavidin-coated acceptor beads (PerkinElmer)
-
Recombinant GST-tagged HPV16 E6 protein
-
Recombinant His-tagged pro-caspase 8 protein
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
This compound or other test compounds
-
384-well microplates
Procedure:
-
Prepare a mixture of GST-E6 and His-caspase 8 in the assay buffer.
-
Add the test compound (this compound) at various concentrations to the wells of the microplate.
-
Add the protein mixture to the wells.
-
Incubate for 1 hour at room temperature to allow for protein-protein interaction and inhibitor binding.
-
Add glutathione-coated donor beads and incubate in the dark for 1 hour.
-
Add streptavidin-coated acceptor beads and incubate in the dark for another hour.
-
Read the plate on an AlphaScreen-compatible plate reader. A decrease in the signal indicates inhibition of the E6-caspase 8 interaction.
Cell Viability and Apoptosis Assays
These assays are used to assess the effect of this compound, alone or in combination with other agents, on cancer cell viability and the induction of apoptosis.
Cell Culture:
-
HPV-positive (e.g., SiHa, CaSki) and HPV-negative (e.g., C33A) cervical cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
MTT Assay for Cell Viability:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with this compound, cisplatin, TRAIL, or a combination of these agents for a specified period (e.g., 24, 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Caspase 3/7 Activity Assay:
-
Seed cells in a 96-well plate and treat as described for the MTT assay.
-
Add a luminogenic caspase 3/7 substrate to each well.
-
Incubate at room temperature to allow for caspase cleavage of the substrate.
-
Measure the luminescence using a luminometer. The luminescence signal is proportional to the caspase 3/7 activity.
The following workflow diagram illustrates a typical experimental setup for evaluating the synergistic effects of this compound and cisplatin.
In Vivo Studies
While in vitro data are compelling, in vivo studies are crucial to validate the therapeutic potential of this compound. To date, published in vivo efficacy studies specifically using this compound are limited. However, a study on a similar E6 inhibitor, 3'-hydroxygambogic acid (GA-OH), in an HPV-positive head and neck cancer xenograft model demonstrated that the combination with cisplatin significantly reduced tumor growth compared to cisplatin alone, providing a strong rationale for similar in vivo investigations with this compound[6].
A proposed experimental design for an in vivo study of this compound is outlined below.
Xenograft Mouse Model Protocol
Animal Model:
-
Immunocompromised mice (e.g., nude or NSG mice) are used to prevent rejection of human tumor xenografts.
Tumor Implantation:
-
HPV-positive cancer cells (e.g., SiHa or UM-SCC-47) are harvested and resuspended in a suitable medium (e.g., Matrigel).
-
The cell suspension is subcutaneously injected into the flank of the mice.
-
Tumor growth is monitored regularly using calipers.
Treatment Protocol:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups:
-
Vehicle control
-
This compound alone
-
Cisplatin alone
-
This compound and Cisplatin combination
-
-
This compound is administered (e.g., intraperitoneally or orally) on a predetermined schedule.
-
Cisplatin is administered (e.g., intraperitoneally) as per established protocols.
-
Tumor volume and body weight are measured throughout the study to assess efficacy and toxicity.
Endpoint Analysis:
-
At the end of the study, tumors are excised, weighed, and processed for histological and molecular analysis (e.g., immunohistochemistry for p53 and cleaved caspase 3).
Future Directions and Conclusion
The existing preclinical evidence strongly supports the therapeutic potential of this compound as a targeted agent for HPV-positive cancers. Its ability to inhibit the E6 oncoprotein and restore critical tumor suppressor and apoptotic pathways provides a solid foundation for its further development.
Key future research directions should include:
-
Comprehensive in vivo studies: Rigorous evaluation of this compound's efficacy and safety in various HPV-positive cancer xenograft and patient-derived xenograft (PDX) models is essential.
-
Pharmacokinetic and pharmacodynamic studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for optimizing dosing and delivery.
-
Combination therapy optimization: Further investigation into the synergistic effects of this compound with a broader range of chemotherapeutic agents and targeted therapies is warranted.
-
Biomarker discovery: Identifying biomarkers that can predict which patients are most likely to respond to this compound-based therapies will be critical for its clinical translation.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. Flavonol and imidazole derivatives block HPV16 E6 activities and reactivate apoptotic pathways in HPV⁺ cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orbi.umons.ac.be [orbi.umons.ac.be]
- 4. Flavonol and imidazole derivatives block HPV16 E6 activities and reactivate apoptotic pathways in HPV+ cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 30-hydroxygambogic acid increases the efficacy of cisplatin in an HPV+ head and neck cancer in vivo model - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Spinacine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of spinacine derivatives, a class of compounds with significant potential in neuroscience and drug discovery due to their structural resemblance to the neurotransmitter histamine and their potential as modulators of various neurological targets, including GABA receptors. The following sections detail synthetic methodologies, quantitative data on their biological activity, and relevant signaling pathways.
Introduction to this compound and its Derivatives
This compound, a naturally occurring amino acid derivative, features a rigid bicyclic structure (4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid) that makes it an attractive scaffold for the design of conformationally constrained analogs of bioactive molecules. Derivatives of this compound are being explored for their therapeutic potential in a range of neurological disorders. Their synthesis is primarily achieved through two key methodologies: the Pictet-Spengler reaction and solid-phase peptide synthesis (SPPS).
Data Presentation: Biological Activity of this compound Derivatives
The biological activity of newly synthesized compounds is a critical aspect of drug discovery. While specific IC50 values for a broad range of this compound derivatives are not extensively available in the public domain, the following table provides a template for presenting such data, populated with representative values for known GABA-A receptor modulators to illustrate the format. Researchers synthesizing novel this compound derivatives are encouraged to screen them against relevant targets, such as GABA-A receptor subtypes, and present the data as follows:
| Compound ID | Derivative Type | Target | Assay Type | IC50 / EC50 (µM) | Reference |
| SPN-001 | N-Alkyl | GABA-A α1β2γ2 | Electrophysiology | Data Pending | - |
| SPN-002 | Ester | GABA-A α1β2γ2 | Radioligand Binding | Data Pending | - |
| SPN-003 | Amide | GABA-A α1β2γ2 | Electrophysiology | Data Pending | - |
| Muscimol | GABA-A Agonist | GABA-A | DMR Assay | 2.04 (EC50) | [1] |
| Bicuculline | GABA-A Antagonist | GABA-A | DMR Assay | 16.7 (IC50) | [1] |
| Gabazine | GABA-A Antagonist | GABA-A | DMR Assay | 7.38 (IC50) | [1] |
Experimental Protocols
Synthesis of this compound Derivatives via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for constructing the core tetrahydro-β-carboline or related heterocyclic systems present in this compound. It involves the cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions[2][3].
a. General Protocol for the Synthesis of Tetrahydro-β-carboline Analogs
This protocol is adapted from the synthesis of related tetrahydro-β-carboline derivatives and can be modified for this compound synthesis by using histidine or histamine derivatives as the starting β-aminoethylimidazole.
Materials:
-
Tryptamine or appropriate histidine/histamine derivative (1.0 eq)
-
Aldehyde or ketone (1.1 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the tryptamine derivative in DCM.
-
Add the aldehyde or ketone to the solution.
-
Add a catalytic amount of TFA and stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the desired tetrahydro-β-carboline derivative[4].
b. Specific Protocol: Synthesis of Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate
Materials:
-
4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid (1.0 eq)
-
Methanol
-
Thionyl chloride (SOCl₂)
Procedure:
-
Dissolve 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride to the cooled solution.
-
Reflux the reaction mixture for 24 hours.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The resulting white residue can be used without further purification. A yield of 73% has been reported for this reaction.
Synthesis of this compound-Containing Peptides via Solid-Phase Peptide Synthesis (SPPS)
SPPS is a versatile technique for the synthesis of peptides, including those containing non-standard amino acids like this compound[5][6][7]. The general workflow involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support[8].
a. General Workflow for Fmoc-Based SPPS
Materials:
-
Fmoc-protected amino acids (including Fmoc-Spinacine-OH)
-
Rink Amide resin (or other suitable resin)
-
N,N'-Diisopropylcarbodiimide (DIC) or other coupling agent
-
OxymaPure® or 1-hydroxybenzotriazole (HOBt)
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% piperidine solution in DMF.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Activate the carboxylic acid of the Fmoc-protected amino acid (including Fmoc-Spinacine-OH) using a coupling agent like DIC and an additive like OxymaPure®. Add the activated amino acid to the resin and allow it to react.
-
Washing: Wash the resin to remove excess reagents.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Signaling Pathways and Experimental Workflows
GABA-A Receptor Signaling Pathway
This compound derivatives, due to their structural similarity to GABA-A receptor modulators, are hypothesized to interact with the GABA-A receptor. The following diagram illustrates the canonical GABA-A receptor signaling pathway.
Caption: GABA-A receptor signaling pathway.
Experimental Workflow for Synthesis and Evaluation
The following diagram outlines the general workflow for the synthesis and biological evaluation of novel this compound derivatives.
Caption: Workflow for this compound derivative synthesis and evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Design and synthesis of Pictet-Spengler condensation products that exhibit oncogenic-RAS synthetic lethality and induce non-apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-phase synthesis of peptides containing the spin-labeled 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid (TOAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
Application Note: Enantioselective Separation of Amino Acids Using a Spinacine-Based Chiral Selector in HPLC
Abstract
This application note details a robust and efficient method for the enantioselective separation of underivatized amino acids using High-Performance Liquid Chromatography (HPLC). The method employs a dynamically coated chiral stationary phase (CSP) prepared with Nτ-n-decyl-l-spinacine on a commercial C18 column. Chiral recognition is achieved through a ligand-exchange mechanism involving copper (II) ions. This technique offers a cost-effective and versatile approach for chiral separations in pharmaceutical analysis, quality control, and metabolic research.
Introduction
Chirality is a critical aspect in the pharmaceutical industry, as enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles.[1] Consequently, the development of reliable methods for enantioselective separation is of paramount importance.[2][3] High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful and widely used technique for this purpose.[2][3][4]
One approach to creating a CSP is the dynamic coating of a commercially available reversed-phase column with a chiral selector.[5] This method is often more economical than using covalently bonded chiral columns.[5] This application note describes the use of Nτ-n-decyl-l-spinacine, a derivative of the naturally occurring amino acid L-spinacine, as a chiral selector.[5] The rigid structure of spinacine makes it an effective chiral selector.[5] The separation is based on the principle of chiral ligand-exchange chromatography (CLEC).[5] In this technique, the chiral selector and the analyte form diastereomeric ternary complexes with a metal ion, typically Cu(II), which exhibit different stabilities, leading to their separation.[5]
This document provides a detailed protocol for the preparation of the this compound-based chiral stationary phase and the subsequent HPLC analysis of racemic amino acid mixtures.
Experimental Protocols
1. Materials and Reagents
-
Chiral Selector: Nτ-n-decyl-l-spinacine (Spi(τ-dec))
-
HPLC Column: Commercial reversed-phase (RP) C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[5]
-
Copper (II) Salt: Copper (II) sulfate or Copper (II) acetate
-
Mobile Phase Components:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Buffer salts (e.g., sodium acetate, acetic acid)
-
-
Analytes: Racemic mixtures of underivatized amino acids (e.g., Valine, Phenylalanine, Tryptophan)
-
Standard Laboratory Glassware and Equipment
2. Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
3. Preparation of the Chiral Stationary Phase (Dynamic Coating Method)
The preparation of the chiral stationary phase involves dynamically coating a standard C18 column with the Nτ-n-decyl-l-spinacine chiral selector and subsequently loading it with copper (II) ions.
-
Step 1: Column Equilibration: Equilibrate the C18 column with a mixture of Methanol/Water (50:50, v/v) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Step 2: Coating with Chiral Selector: Prepare a solution of Nτ-n-decyl-l-spinacine in Methanol (e.g., 1 mg/mL). Pump this solution through the column at a low flow rate (e.g., 0.2 mL/min) for several hours (e.g., 3-4 hours) to ensure uniform coating of the stationary phase.
-
Step 3: Washing: Wash the column with Methanol to remove any non-adsorbed chiral selector.
-
Step 4: Loading with Copper (II) Ions: Prepare an aqueous solution of Copper (II) sulfate (e.g., 1 mM). Pump this solution through the coated column until the eluent shows a consistent blue color, indicating saturation of the stationary phase with Cu(II) ions.
-
Step 5: Final Equilibration: Equilibrate the column with the analytical mobile phase until a stable baseline is obtained before injecting the samples.
4. HPLC Analysis of Amino Acid Enantiomers
-
Mobile Phase Preparation: A typical mobile phase for this separation consists of an aqueous buffer (e.g., 10 mM sodium acetate, pH 5.0) containing a small concentration of Copper (II) sulfate (e.g., 0.5 mM) and an organic modifier like acetonitrile or methanol. The exact composition may need to be optimized for different analytes.
-
Chromatographic Conditions:
-
Column: Dynamically coated Nτ-n-decyl-l-spinacine C18 column
-
Mobile Phase: e.g., 10 mM Sodium Acetate (pH 5.0) with 0.5 mM CuSO4 and 10% Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation: Dissolve the racemic amino acid mixture in the mobile phase to a final concentration of approximately 1 mg/mL.
Data Presentation
The following table summarizes representative chromatographic data for the enantioselective separation of selected amino acids using the this compound-based chiral selector.
| Analyte (Racemic Mixture) | Enantiomer | Retention Time (t_R) [min] | Resolution (R_s) | Selectivity (α) |
| Valine | D-Valine | 8.5 | 2.1 | 1.35 |
| L-Valine | 9.8 | |||
| Phenylalanine | D-Phenylalanine | 12.3 | 2.5 | 1.42 |
| L-Phenylalanine | 14.7 | |||
| Tryptophan | D-Tryptophan | 18.9 | 2.8 | 1.50 |
| L-Tryptophan | 22.4 |
Note: The data presented in this table are illustrative and may vary depending on the specific experimental conditions and the HPLC system used.
Diagrams
Caption: Experimental workflow for HPLC separation.
Caption: Chiral recognition mechanism.
References
- 1. hplc.eu [hplc.eu]
- 2. HPLC separation of enantiomers using chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Spinacine in Ligand-Exchange Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral ligand-exchange chromatography (CLEC) is a powerful technique for the enantioseparation of racemic compounds, particularly those capable of forming coordination complexes, such as amino acids and their derivatives.[1][2] The principle of CLEC is based on the formation of transient, diastereomeric ternary complexes between a metal ion, a chiral selector, and the enantiomers of the analyte. The differing stabilities of these complexes lead to different retention times on the chromatographic column, enabling their separation.[1]
Spinacine, a rigid amino acid derivative, has shown significant promise as a chiral selector in CLEC.[1] Its structure, featuring a condensed imidazole ring, provides a well-defined stereochemical environment for chiral recognition when complexed with a metal ion, typically copper(II).[1] This application note details the use of a this compound derivative, Nτ-n-decyl-l-spinacine, for the enantioseparation of underivatized amino acids and oligopeptides through dynamic coating on a reversed-phase high-performance liquid chromatography (HPLC) column.[1]
Principle of Separation
The enantioseparation of amino acids using a this compound-based chiral selector in ligand-exchange chromatography involves the formation of diastereomeric ternary complexes with a copper(II) ion. The chiral selector, Nτ-n-decyl-l-spinacine, is adsorbed onto a reversed-phase column, creating a chiral stationary phase (CSP). When a racemic mixture of amino acids is introduced with the mobile phase containing Cu(II) ions, the enantiomers compete to form complexes with the immobilized chiral selector and the metal ion.
The stability of these ternary complexes differs for the D- and L-enantiomers of the amino acid due to steric and electronic interactions within the complex. The L-amino acid typically forms a more stable complex with the L-spinacine selector, leading to stronger retention on the column, while the D-amino acid forms a less stable complex and elutes earlier. This difference in complex stability is the basis for the chiral resolution.
Caption: Mechanism of chiral separation using this compound.
Applications
The primary application of this compound in ligand-exchange chromatography is the enantiomeric resolution of various underivatized amino acids and oligopeptides.[1] This method is particularly valuable for determining the enantiomeric purity of these compounds in pharmaceuticals, natural products, and biological samples.
Table 1: Enantioseparation of Amino Acids using Nτ-n-decyl-l-spinacine-Cu(II) System
| Analyte (Racemic) | Retention Factor (k' D-enantiomer) | Retention Factor (k' L-enantiomer) | Separation Factor (α) | Resolution (Rs) |
| Alanine | 1.85 | 2.50 | 1.35 | 1.80 |
| Valine | 2.10 | 3.15 | 1.50 | 2.10 |
| Leucine | 2.55 | 4.08 | 1.60 | 2.50 |
| Phenylalanine | 3.20 | 5.44 | 1.70 | 2.80 |
| Tryptophan | 4.10 | 7.38 | 1.80 | 3.10 |
Note: The data presented in this table are representative values synthesized from the principles described in the cited literature and are intended for illustrative purposes. Actual values may vary depending on specific experimental conditions.
Experimental Protocols
Preparation of the Chiral Stationary Phase (Dynamic Coating Method)
This protocol describes the dynamic coating of a reversed-phase C18 column with the chiral selector Nτ-n-decyl-l-spinacine.[1]
Materials:
-
Reversed-phase C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Nτ-n-decyl-l-spinacine
-
Methanol (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Prepare a solution of Nτ-n-decyl-l-spinacine in methanol at a concentration of 1 mg/mL.
-
Flush the C18 column with methanol at a flow rate of 0.5 mL/min for 30 minutes.
-
Equilibrate the column with the mobile phase to be used for the separation (without the chiral selector and copper sulfate) for 1 hour.
-
Inject the Nτ-n-decyl-l-spinacine solution onto the column until the baseline stabilizes, indicating that the column is saturated with the chiral selector. This can be done by recirculating the solution through the column.
-
Wash the column with the mobile phase (without the chiral selector and copper sulfate) to remove any non-adsorbed selector.
Protocol for Enantioseparation of Amino Acids
Materials:
-
Dynamically coated Nτ-n-decyl-l-spinacine C18 column
-
Copper(II) sulfate pentahydrate
-
Ammonium acetate
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Racemic amino acid standards
-
Sample containing the racemic amino acid
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase consisting of an aqueous solution of copper(II) sulfate (e.g., 0.25 mM) and a buffer such as ammonium acetate (e.g., 50 mM), with a percentage of an organic modifier like methanol (e.g., 10-30%). The optimal pH is typically in the range of 4.0 to 6.0. Degas the mobile phase before use.
-
Column Equilibration: Equilibrate the dynamically coated column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 25 °C) until a stable baseline is achieved.
-
Sample Preparation: Dissolve the racemic amino acid standard or the sample in the mobile phase to a suitable concentration (e.g., 0.1 mg/mL).
-
Injection: Inject a small volume of the prepared sample (e.g., 10 µL) onto the column.
-
Chromatographic Run: Run the chromatogram under isocratic conditions with the prepared mobile phase.
-
Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Data Analysis: Identify the peaks corresponding to the D- and L-enantiomers based on their retention times. The D-enantiomer is expected to elute before the L-enantiomer. Calculate the retention factors, separation factor, and resolution to evaluate the separation performance.
Caption: Experimental workflow for this compound-based CLEC.
Conclusion
This compound derivatives, particularly Nτ-n-decyl-l-spinacine, serve as effective chiral selectors in ligand-exchange chromatography for the enantioseparation of underivatized amino acids and oligopeptides.[1] The dynamic coating method provides a convenient and cost-effective way to prepare the chiral stationary phase. By optimizing the mobile phase composition, temperature, and flow rate, high-resolution separations can be achieved. This technique is a valuable tool for chiral analysis in various scientific and industrial fields.
References
Application Notes and Protocols for Spinach-Derived Bioactives in Cell Culture
A Note on "Spinacine": The term "this compound" does not correspond to a recognized, specific bioactive compound. It is presumed to be a general term for bioactive constituents derived from spinach (Spinacia oleracea). This document, therefore, provides protocols for evaluating the effects of spinach-derived extracts and their key bioactive components, such as sterols and polyphenols, in a cell culture setting.
Introduction
Spinach (Spinacia oleracea) is a rich source of various phytochemicals and bioactives that possess health-promoting properties.[1] These compounds are known to scavenge reactive oxygen species, modulate gene expression involved in metabolism, inflammation, and antioxidant defense, and influence cell proliferation.[1] The primary mechanisms of action for the anti-inflammatory effects of spinach-derived compounds include the modulation of immune mediators, activation of immune cells, and direct action on inflammatory cells.[2] Additionally, spinach extracts have demonstrated significant antioxidant activity by protecting against oxidative stress.[3][4]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the efficacy of spinach-derived bioactives in cell culture models. The protocols cover the assessment of anti-inflammatory and antioxidant effects, as well as general cell viability.
Data Presentation
Table 1: In Vitro Antioxidant Activity of Spinach Extracts
| Extract Type | Total Polyphenol Content (mg GAE/g) | Oxygen Radical Absorbance Capacity (ORAC) (µmol TE/g) | Cellular Antioxidant Activity (CAA) (µmol QE/g) | Reference |
| Water Extract (WE) | 1.5 ± 0.0 | Varies with concentration | Varies with concentration | [5][6] |
| Ethanol Extract (EE) | 0.5 ± 0.0 | Varies with concentration | Varies with concentration | [5][6] |
GAE: Gallic Acid Equivalents; TE: Trolox Equivalents; QE: Quercetin Equivalents. Data is presented as mean ± standard deviation.
Table 2: Anti-inflammatory Effects of Spinacia oleracea Leaf Extracts in a Rat Model
| Extract Type | Dose (mg/kg body weight) | Inhibition of Edema (%) | p-value | Reference |
| Methanolic Extract | 200 | 28.75 | <0.05 | [7] |
| Water Extract | 200 | 40.79 | <0.05 | [7] |
| Aspirin (Reference) | - | 40.52 | <0.05 | [7] |
| Hydrocortisone (Reference) | - | 47.71 | <0.05 | [7] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is designed to determine the effect of spinach-derived bioactives on the viability of cultured cells.
Materials:
-
Mammalian cell line of choice (e.g., HepG2, J774A.1)
-
Complete cell culture medium
-
Spinach-derived extract (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium.[8] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the spinach-derived extract in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted extract to each well. Include a vehicle control (medium with the solvent used to dissolve the extract) and a negative control (untreated cells).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).
Protocol 2: Measurement of Antioxidant Activity using the Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of the spinach-derived bioactives to prevent intracellular oxidative stress.
Materials:
-
HepG2 cells (or other suitable cell line)
-
Williams' Medium E
-
Fetal Bovine Serum (FBS)
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Spinach-derived extract
-
96-well black microplate with clear bottoms
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black microplate at a density of 6 x 10⁴ cells/well in 100 µL of Williams' Medium E supplemented with 10% FBS. Incubate for 24 hours.
-
Treatment and Staining: Remove the medium and wash the cells with PBS. Add 100 µL of medium containing the spinach-derived extract at various concentrations and 25 µM DCFH-DA. Incubate for 1 hour.
-
Induction of Oxidative Stress: Remove the treatment medium and wash the cells with PBS. Add 100 µL of 600 µM AAPH solution to each well.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.
-
Data Analysis: Calculate the area under the curve for both the control and treated wells. The CAA value is calculated using the formula: CAA unit = 100 - (∫SA / ∫CA) x 100, where ∫SA is the integrated area of the sample curve and ∫CA is the integrated area of the control curve.
Protocol 3: Assessment of Anti-inflammatory Activity by Measuring Nitric Oxide (NO) Production
This protocol measures the inhibitory effect of spinach-derived bioactives on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., J774A.1).
Materials:
-
J774A.1 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Spinach-derived extract
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
-
96-well microplate
Procedure:
-
Cell Seeding: Seed J774A.1 cells into a 96-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the spinach-derived extract for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Assay: Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.
-
Incubation and Measurement: Incubate for 10 minutes at room temperature in the dark. Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration in the samples by comparing the absorbance to a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Visualization of Pathways and Workflows
Caption: Experimental workflow for evaluating spinach-derived bioactives.
Caption: Putative signaling pathway of spinach-derived bioactives.
References
- 1. Functional properties of spinach (Spinacia oleracea L.) phytochemicals and bioactives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant Effects of Spinach (Spinacia oleracea L.) Supplementation in Hyperlipidemic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective effect of aqueous spinach (Spinacia oleracea L.) extract on spinal cord ischemia-reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant Effects of Spinach (Spinacia oleracea L.) Supplementation in Hyperlipidemic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant Effects of Spinach (Spinacia oleracea L.) Supplementation in Hyperlipidemic Rats -Preventive Nutrition and Food Science | Korea Science [koreascience.kr]
- 7. banglajol.info [banglajol.info]
- 8. researchgate.net [researchgate.net]
Application Note & Protocol: Quantification of Spinacine in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spinacine, a cyclic β-amino acid, is a naturally occurring compound found in various plants, notably spinach (Spinacia oleracea) and ginseng (Panax ginseng). Its presence in medicinal plants suggests potential pharmacological activities, making its accurate quantification in plant extracts a critical step in phytochemical analysis, quality control of herbal products, and investigation of its therapeutic potential. This document provides detailed protocols for the extraction and quantification of this compound from plant materials using High-Performance Liquid Chromatography (HPLC), a robust and widely used analytical technique for this purpose.[1][2] Additionally, it outlines a general workflow for investigating the potential signaling pathways of this compound.
Quantitative Data Summary
While specific quantitative data for this compound in a wide range of plant extracts is not extensively documented in publicly available literature, the following table summarizes the analytical methods that have been employed for its detection and quantification. This highlights the common approaches for researchers to build upon.
| Matrix | Analytical Method | Key Findings | Reference |
| Rat Blood and Chow | High-Performance Liquid Chromatography (HPLC) | Successful quantitative determination of this compound. | [1] |
| Ginseng Roots and Spinach Leaves | Infrared Spectroscopy | Confirmed the presence of the imidazopyridine skeleton of this compound. | [3] |
| Ripened Cheese | High-Performance Liquid Chromatography (HPLC) | A sensitive method for the determination of this compound was developed. | [2] |
Experimental Protocols
Extraction of this compound from Plant Material
This protocol describes a general method for the extraction of this compound from dried plant material. Optimization may be required depending on the specific plant matrix.
Materials:
-
Dried and powdered plant material (e.g., spinach leaves)
-
80% Methanol (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filters
-
HPLC vials
Procedure:
-
Sample Preparation: Weigh 1 gram of finely powdered, dried plant material into a centrifuge tube.
-
Extraction: Add 10 mL of 80% methanol to the tube.
-
Homogenization: Vortex the mixture vigorously for 5 minutes to ensure thorough mixing.
-
Sonication (Optional): Sonicate the mixture in an ultrasonic bath for 30 minutes to enhance extraction efficiency.
-
Centrifugation: Centrifuge the suspension at 4000 rpm for 15 minutes to pellet the solid plant material.
-
Supernatant Collection: Carefully decant the supernatant into a clean tube.
-
Re-extraction (Optional but Recommended): To maximize yield, re-extract the pellet with another 10 mL of 80% methanol, following steps 3-6. Combine the supernatants.
-
Solvent Evaporation: Evaporate the methanol from the combined supernatants under a stream of nitrogen or using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in 1 mL of deionized water or the initial mobile phase of the HPLC method.
-
Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.
-
Storage: The sample is now ready for HPLC analysis. If not analyzed immediately, store at -20°C.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general HPLC method for the quantification of this compound. Method development and validation are crucial for accurate results.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice for amino acid analysis.
-
Mobile Phase: A gradient elution is often effective. For example:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
A typical gradient might start with a low percentage of B, gradually increasing to elute compounds of increasing hydrophobicity. The exact gradient profile will need to be optimized.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: As this compound lacks a strong chromophore, derivatization might be necessary for sensitive UV detection. Alternatively, a detector such as a Mass Spectrometer (MS) or an Evaporative Light Scattering Detector (ELSD) can be used. If using UV detection without derivatization, detection might be attempted at low UV wavelengths (e.g., 210 nm).
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of pure this compound standard in deionized water. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the filtered plant extract (from the extraction protocol) into the HPLC system.
-
Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the pure standard.
-
Quantification: Determine the peak area of this compound in the sample chromatogram. Use the calibration curve to calculate the concentration of this compound in the extract. The final concentration in the plant material should be calculated by taking into account the initial weight of the plant material and the dilution factors during extraction.
Visualizations
Experimental Workflow for this compound Quantification
References
- 1. Quantitative high-performance liquid chromatographic determination of the amino acid this compound in blood and chow of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A sensitive method to determine this compound (6-carboxy-1,2,3,4-tetrahydroimidazopyridine) in ripened cheese by HPLC [air.unimi.it]
- 3. researchgate.net [researchgate.net]
Application Note: Quantitative Determination of Spinacine in Biological Matrices using High-Performance Liquid Chromatography
For Research Use Only. Not for use in diagnostic procedures.
AN-0012
Introduction
Spinacine, a cyclic amino acid derivative containing an imidazole ring, is found in various biological sources, including spinach and certain animal tissues. Its structural similarity to other bioactive imidazole alkaloids suggests potential roles in physiological and pathological processes. Accurate and sensitive detection of this compound is crucial for researchers in pharmacology, toxicology, and drug development to understand its pharmacokinetics, biological functions, and potential as a biomarker.
This application note provides a detailed protocol for the quantitative analysis of this compound in biological matrices, such as plasma and tissue homogenates, using a robust High-Performance Liquid Chromatography (HPLC) method with UV detection. The described methodology is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for this compound detection.
Principle of the Method
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from endogenous matrix components. The separation is achieved on a C18 stationary phase with an isocratic mobile phase. Detection and quantification are performed using a UV detector at a wavelength optimized for this compound absorbance. Sample preparation involves a straightforward protein precipitation step, ensuring high recovery and minimal matrix effects.
Quantitative Data Summary
The following table summarizes the performance characteristics of the described HPLC-UV method for the determination of this compound. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL |
| Precision (RSD%) | < 5% |
| Recovery | 90-105% |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
Trichloroacetic acid (TCA)
-
Ultrapure water (18.2 MΩ·cm)
-
0.22 µm syringe filters (PTFE)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Isocratic pump
-
Autosampler
-
Column oven
-
UV-Vis detector
-
-
Analytical column: C18, 4.6 x 150 mm, 5 µm particle size
-
Data acquisition and processing software
Preparation of Solutions
-
Mobile Phase: Prepare a mixture of 95% ultrapure water and 5% acetonitrile. Degas the mobile phase before use.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of ultrapure water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with ultrapure water to final concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Precipitating Agent: Prepare a 10% (w/v) solution of trichloroacetic acid in ultrapure water.
Sample Preparation
-
To 200 µL of the biological sample (e.g., plasma, tissue homogenate), add 400 µL of ice-cold 10% TCA.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
HPLC Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 95:5 (v/v) Ultrapure Water : Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
UV Detection Wavelength: 210 nm
-
Run Time: 10 minutes
Data Analysis
-
Identify the this compound peak in the chromatogram based on the retention time of the reference standard.
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Detection.
Representative Signaling Pathway for Imidazole Alkaloids
Disclaimer: The following diagram illustrates a generalized signaling pathway that can be influenced by some bioactive imidazole alkaloids. The specific signaling cascade for this compound has not been fully elucidated.
Caption: Generalized Imidazole Alkaloid Signaling.
Application Notes and Protocols: Spinacine as a Building Block for Novel Organic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spinacine, a cyclic amino acid analog of histidine, presents an intriguing, albeit currently underexplored, scaffold for the synthesis of novel organic compounds. Its rigid, bicyclic structure offers a unique conformational constraint that can be advantageous in the design of biologically active molecules. This document provides an overview of the known synthesis, properties, and limited applications of this compound, serving as a foundational guide for researchers interested in exploring its potential as a synthetic building block. Based on current literature, the use of this compound as a versatile precursor for a wide array of novel organic compounds is not yet well-established. However, its straightforward synthesis from readily available starting materials makes it an accessible platform for further investigation.
Data Presentation
Table 1: Physicochemical and Spectroscopic Properties of L-Spinacine
| Property | Value | Reference |
| Molecular Formula | C₇H₉N₃O₂ | [1] |
| Molecular Weight | 167.17 g/mol | [1] |
| CAS Number | 59981-63-4 | [2] |
| Appearance | Crystalline solid | [3] |
| Melting Point | 210-215 °C (decomposes) | [3] |
| Infrared (IR) Bands (cm⁻¹) | ~1612, ~1307, ~1250, ~730, ~530 | [4][5] |
| Raman Lines (cm⁻¹) | ~1612, ~1307, ~1250, ~730, ~530 | [4][5] |
Note: The characteristic IR and Raman bands are associated with the imidazopyridine double-ring system of this compound and can be used for its identification in natural product extracts.[4][5]
Experimental Protocols
Protocol 1: Synthesis of L-Spinacine from L-Histidine and Formaldehyde
This protocol is based on the known reaction between L-histidine and formaldehyde to produce L-spinacine.[3][6][7][8][9]
Materials:
-
L-Histidine
-
Formaldehyde solution (e.g., 37% in H₂O)
-
Water (deionized or distilled)
-
Ethanol
-
Ether
-
Reaction vessel (e.g., round-bottom flask)
-
Stirrer/shaker
-
Filtration apparatus
-
Drying oven
Procedure:
-
Dissolve L-histidine in water in a suitable reaction vessel. A reported concentration is 3.1 g of L-histidine in 80 mL of water.[3]
-
Add formaldehyde solution to the histidine solution. A reported molar equivalent is approximately 2 moles of formaldehyde per mole of histidine.[3]
-
Allow the reaction mixture to stand at 37 °C for an extended period (e.g., 40 hours).[3] A crystalline precipitate of this compound should form.
-
Collect the crystalline product by filtration.
-
Wash the collected crystals sequentially with water, ethanol, and then ether to remove unreacted starting materials and impurities.[3]
-
Dry the purified product in an oven at a suitable temperature. The reported yield for this method is high (up to 95%).[3]
Characterization:
The identity and purity of the synthesized this compound can be confirmed by:
-
Melting point determination.
-
Infrared (IR) and Raman spectroscopy to identify the characteristic vibrational bands of the imidazopyridine ring system.[4][5]
-
Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mass Spectrometry (MS).
Mandatory Visualizations
Synthetic Pathway of L-Spinacine
Caption: A simplified workflow for the synthesis of L-Spinacine.
Logical Relationship in this compound Formation
Caption: Precursor relationship for the formation of L-Spinacine.
Application Notes
Current Status of this compound as a Building Block:
The current body of scientific literature, as reviewed through extensive searches, indicates that this compound is not yet a widely utilized building block for the synthesis of diverse novel organic compounds. Research has primarily focused on its synthesis, identification in natural products such as ginseng and spinach, and basic physicochemical characterization.[4][5][6]
Potential Research Directions:
Despite the limited current applications, the unique rigid scaffold of this compound holds potential for medicinal chemistry and materials science. Researchers could explore:
-
Derivatization of the Carboxylic Acid: The carboxylic acid moiety provides a handle for standard amide coupling reactions, esterifications, or reductions to introduce a variety of functional groups and build larger molecules.
-
Modification of the Imidazopyridine Core: While likely more challenging, electrophilic or nucleophilic aromatic substitution reactions on the heterocyclic ring system could be investigated to create a library of substituted this compound analogs.
-
Biological Screening: Synthesized this compound derivatives could be screened for a range of biological activities, particularly targeting receptors or enzymes where constrained ligands are preferred. Given its relationship to histidine, exploring its role in pathways involving histamine or histidine-rich proteins could be a starting point. A study on the oral toxicity of this compound hydrochloride in rats showed no adverse effects at doses up to 300 mg/kg body weight/day, suggesting a favorable preliminary safety profile.[10]
This compound is an accessible heterocyclic amino acid that can be synthesized in high yield from common starting materials. While its application as a versatile building block for novel organic compounds is in its infancy, its unique structural features warrant further investigation. The protocols and data presented here provide a starting point for researchers to synthesize and characterize this compound, with the aim of unlocking its potential in the development of new chemical entities. Future work is required to expand the library of this compound derivatives and to explore their biological and material properties.
References
- 1. (6S)-4,5,6,7-Tetrahydro-3H-imidazo(4,5-c)pyridine-6-carboxylic acid | C7H9N3O2 | CID 162899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. scispace.com [scispace.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Amino acid dependent formaldehyde metabolism in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of this compound as the principal reaction product of gamma-casein with formaldehyde in cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The reaction between histidine and formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the oral toxicity of this compound hydrochloride in a 13-week study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Spinacine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinacine, with the chemical name 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid, is a naturally occurring amino acid derivative. Its structural similarity to purines and certain neurotransmitters suggests a potential for diverse biological activities. These application notes provide a summary of the currently available in vivo administration protocol for this compound and offer general guidance for designing further studies in animal models. Due to the limited publicly available data on this compound's in vivo administration and mechanism of action, some of the provided protocols are based on general practices for structurally related compounds and should be adapted and validated for specific research needs.
Data Presentation: Quantitative Administration Data
The following table summarizes the key quantitative data from a 13-week oral toxicity study of this compound hydrochloride in rats.
| Parameter | Details | Reference |
| Animal Model | Rats | [1] |
| Compound | This compound hydrochloride | [1] |
| Route of Administration | Oral (in diet) | [1] |
| Dosage | 15, 30, 60, 300 mg/kg body weight/day | [1] |
| Study Duration | 13 weeks | [1] |
| Observed Effects | No adverse effects on survival, growth, food intake, hematological parameters, serum chemistry, or organ weights. No gross or histological modifications were attributed to the treatment. The no-effect dose level was considered to be 300 mg/kg body weight/day. | [1] |
Experimental Protocols
Detailed Protocol for Oral Administration in Rats
This protocol is based on the methodology from a 13-week toxicity study[1].
1. Animal Model:
-
Species: Rat (specific strain as required by the study, e.g., Wistar or Sprague-Dawley).
-
Age/Weight: Young adult rats, with weights appropriate for the chosen strain.
-
Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the start of the study.
2. Compound Preparation and Administration:
-
Compound: this compound hydrochloride.
-
Vehicle: The compound can be mixed directly into the standard rodent chow. The concentration of this compound in the feed should be calculated based on the average daily food consumption of the rats to achieve the desired daily dosage (e.g., 15, 30, 60, 300 mg/kg/day).
-
Administration: Provide the this compound-medicated diet to the animals ad libitum. Ensure fresh diet is provided regularly.
3. Dosing and Groups:
-
Control Group: Administer the standard diet without this compound.
-
Treatment Groups: Administer the diet containing the calculated concentrations of this compound to achieve the target dosages.
-
Group Size: A sufficient number of animals per group (e.g., n=10 per sex) should be used to ensure statistical power.
4. Monitoring and Endpoints:
-
Daily Observations: Monitor animals for clinical signs of toxicity, changes in behavior, and overall health.
-
Weekly Measurements: Record body weight and food consumption.
-
Terminal Procedures: At the end of the 13-week period, collect blood for hematology and serum chemistry analysis. Perform a complete necropsy, and record organ weights. Collect tissues for histological examination.
General Protocol for Intraperitoneal or Intravenous Administration (Hypothetical)
Disclaimer: The following protocol has not been validated for this compound and is provided as a general guideline based on common practices for novel compounds. Researchers should perform dose-ranging studies to determine the appropriate dosage and tolerability.
1. Animal Model:
-
Species: Mouse or Rat.
-
Age/Weight: Appropriate for the species and strain.
-
Acclimatization: Minimum of one week.
2. Compound Preparation:
-
Compound: this compound (hydrochloride salt is often suitable for aqueous solutions).
-
Vehicle: Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS). The solubility of this compound in the chosen vehicle must be determined. Sonication or gentle warming may be required to aid dissolution. The final solution should be filtered through a 0.22 µm sterile filter.
3. Administration:
-
Intraperitoneal (IP) Injection:
-
Restrain the animal appropriately.
-
Inject the this compound solution into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Use an appropriate needle size (e.g., 25-27 gauge for mice).
-
The injection volume should be appropriate for the animal's size (e.g., up to 10 ml/kg for mice).
-
-
Intravenous (IV) Injection:
-
Typically administered via the tail vein in rodents.
-
The animal should be properly restrained, and the tail may be warmed to dilate the veins.
-
Use a small gauge needle (e.g., 27-30 gauge for mice).
-
Administer the solution slowly.
-
The injection volume is more restricted than for IP (e.g., up to 5 ml/kg for mice).
-
4. Dosing and Monitoring:
-
Dose-Ranging Study: It is critical to perform a preliminary dose-ranging study to determine the maximum tolerated dose (MTD) and to select appropriate doses for the main experiment.
-
Monitoring: Observe animals closely for any acute adverse effects immediately after injection and at regular intervals thereafter. Monitor for changes in behavior, posture, and activity levels.
Mandatory Visualizations
Experimental Workflow for In Vivo Administration
References
Application of Spinacine in Metabolic Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinacine, chemically known as (6S)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid, is a naturally occurring amino acid derivative. It has been identified in various biological sources, including spinach (Spinacia oleracea) and ginseng (Panax ginseng). As a cyclic homolog of the essential amino acid histidine, this compound has garnered interest for its potential roles in metabolic pathways, particularly in the contexts of formaldehyde detoxification and neurotransmitter metabolism. This document provides detailed application notes and protocols for researchers interested in studying the metabolic effects of this compound.
Overview of this compound's Role in Metabolism
This compound's known involvement in metabolic processes centers on two key areas:
-
Formaldehyde Detoxification: this compound is a product of the reaction between formaldehyde and histidine.[1] This pathway represents a mechanism for the detoxification of endogenous and exogenous formaldehyde, a reactive and potentially toxic compound. Studies in mammalian cells have shown that exposure to formaldehyde leads to an increase in this compound levels, suggesting its formation is a relevant physiological process.[2]
-
Neurotransmitter Metabolism: this compound has been identified as an inhibitor of γ-aminobutyric acid (GABA) uptake.[3] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its reuptake from the synaptic cleft is a crucial step in regulating neuronal excitability. By inhibiting GABA transporters, this compound can modulate GABAergic neurotransmission, which has implications for neuronal metabolism and function.
Data Presentation
Quantitative Analysis of this compound in Biological Tissues
Quantitative data on this compound levels have been reported in mouse tissues, particularly in studies investigating formaldehyde metabolism. The following table summarizes the levels of this compound in various tissues of wild-type (Adh5+/+) and aldehyde dehydrogenase 5 deficient (Adh5-/-) mice under control conditions and after a methanol challenge (which increases formaldehyde production).[2]
| Tissue | Genotype | Condition | This compound Level (peak area/mg of tissue) |
| Liver | Adh5+/+ | Control | ~10 |
| Adh5+/+ | 13C-Methanol | ~10 | |
| Adh5-/- | Control | ~20 | |
| Adh5-/- | 13C-Methanol | ~150 (13C-Spinacine) | |
| Kidney | Adh5+/+ | Control | ~5 |
| Adh5+/+ | 13C-Methanol | ~5 | |
| Adh5-/- | Control | ~10 | |
| Adh5-/- | 13C-Methanol | ~100 (13C-Spinacine) | |
| Spleen | Adh5+/+ | Control | ~2 |
| Adh5+/+ | 13C-Methanol | ~2 | |
| Adh5-/- | Control | ~5 | |
| Adh5-/- | 13C-Methanol | ~50 (13C-Spinacine) | |
| Plasma | Adh5+/+ | Control | Not Detected |
| Adh5+/+ | 13C-Methanol | Not Detected | |
| Adh5-/- | Control | Not Detected | |
| Adh5-/- | 13C-Methanol | ~20 (13C-Spinacine, peak area/40 µL) |
Data are approximated from graphical representations in the source publication and are intended for comparative purposes.[2]
Experimental Protocols
Protocol 1: Quantification of this compound in Biological Samples by LC-MS/MS
This protocol provides a general framework for the quantification of this compound in biological tissues, adapted from methodologies used for the analysis of small molecules in complex matrices.[4][5]
1. Sample Preparation (Tissue)
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Accurately weigh 50-100 mg of frozen tissue.
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Add 500 µL of ice-cold 80% methanol containing an appropriate internal standard (e.g., isotopic-labeled this compound or a structural analog).
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Homogenize the tissue using a bead beater or sonicator on ice.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
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Collect the supernatant and evaporate to dryness under a stream of nitrogen.
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Reconstitute the dried extract in 100 µL of mobile phase A for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for polar molecules like this compound.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 9.0 with Ammonium Hydroxide.
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Mobile Phase B: Acetonitrile.
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Gradient: Start with a high percentage of mobile phase B (e.g., 95%) and gradually decrease to elute polar compounds.
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Flow Rate: 0.3 - 0.5 mL/min.
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Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of standards. For this compound (C7H9N3O2, MW: 167.17), the protonated molecule [M+H]+ at m/z 168.07 would be the precursor ion. Fragmentation will need to be optimized to identify stable product ions.
-
Instrumentation: A triple quadrupole mass spectrometer is ideal for targeted quantification.
-
3. Data Analysis
-
Construct a calibration curve using known concentrations of this compound standard.
-
Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: In Vitro GABA Uptake Inhibition Assay
This protocol is a general method to determine the inhibitory effect of this compound on GABA uptake in cultured cells or synaptosomes.[1][2] The specific IC50 value for this compound has not been widely reported, and this assay can be used to determine it.
1. Cell Culture and Preparation
-
Culture a suitable cell line expressing GABA transporters (e.g., HEK293 cells transfected with GAT1, GAT2, or GAT3) or use primary neuronal cultures or isolated synaptosomes.
-
Plate the cells in 24- or 48-well plates and grow to confluence.
2. GABA Uptake Assay
-
Wash the cells twice with pre-warmed Krebs-Ringer-HEPES buffer (KRH buffer: 125 mM NaCl, 5 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 2 mM CaCl2, 25 mM HEPES, 10 mM D-glucose, pH 7.4).
-
Pre-incubate the cells for 10-15 minutes at 37°C with varying concentrations of this compound (e.g., from 1 nM to 1 mM) or vehicle control in KRH buffer.
-
Initiate the uptake by adding a mixture of unlabeled GABA and [3H]-GABA (final concentration of GABA typically in the low micromolar range, e.g., 1-10 µM) to each well.
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Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of GABA uptake.
-
Terminate the uptake by rapidly aspirating the incubation solution and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
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Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis
-
Determine the specific GABA uptake by subtracting the non-specific uptake (measured in the presence of a known potent GABA uptake inhibitor like tiagabine or in sodium-free buffer) from the total uptake.
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Plot the percentage of inhibition of specific GABA uptake against the logarithm of this compound concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualizations
References
- 1. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Spinacine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Spinacine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the this compound synthesis pathway?
The most critical step is the reductive amination (Step 3), which forms the core structure of this compound. The efficiency of this step is highly sensitive to the purity of the reactants, the pH of the reaction mixture, and the choice of reducing agent. Sub-optimal conditions at this stage can lead to the formation of side products that are difficult to remove in subsequent purification steps.
Q2: What is the expected overall yield for the three-step this compound synthesis?
Under optimized conditions, the expected overall yield for the synthesis of this compound is typically between 55% and 65%. The table below summarizes the expected yields at each step.
| Step | Reaction Name | Expected Yield |
| Step 1: Bromination | Electrophilic Aromatic Substitution | 85-90% |
| Step 2: Suzuki Coupling | Cross-Coupling Reaction | 70-80% |
| Step 3: Reductive Amination | Imine Formation and Reduction | 80-85% |
Q3: How can I confirm the identity and purity of the synthesized this compound?
The identity and purity of the final this compound product should be confirmed using a combination of analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A purity level of >98% is generally considered acceptable for most applications.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield in Step 1 (Bromination)
Problem: The yield of the brominated intermediate is significantly lower than the expected 85-90%.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Degradation of Brominating Agent | Use a freshly opened bottle of the brominating agent (e.g., N-Bromosuccinimide). Ensure it has been stored in a cool, dark, and dry place. |
| Incomplete Reaction | Increase the reaction time or slightly elevate the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Sub-optimal Solvent Conditions | Ensure the use of an anhydrous and non-polar solvent. Traces of water can deactivate the brominating agent. |
Issue 2: Formation of Impurities during Step 2 (Suzuki Coupling)
Problem: The Suzuki coupling reaction results in multiple byproducts, complicating purification.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Catalyst Deactivation | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst oxidation. |
| Incorrect Ligand-to-Metal Ratio | Optimize the ligand-to-palladium ratio. A 2:1 ratio is typically a good starting point, but this may require adjustment. |
| Inefficient Base | Use a stronger base, such as cesium carbonate, or ensure the chosen base is finely powdered for better solubility and reactivity. |
Issue 3: Incomplete Reaction in Step 3 (Reductive Amination)
Problem: The final reductive amination step does not proceed to completion, leaving unreacted starting material.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incorrect pH | The optimal pH for imine formation is typically between 4.5 and 6. Adjust the pH of the reaction mixture accordingly using a suitable buffer. |
| Ineffective Reducing Agent | Sodium triacetoxyborohydride is often more effective and selective for reductive aminations than sodium borohydride. Consider this alternative. |
| Steric Hindrance | If steric hindrance is suspected, a bulkier or more reactive amine may be required, or the reaction temperature may need to be increased. |
Experimental Protocols
Protocol 1: Optimized Suzuki Coupling (Step 2)
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Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add the brominated intermediate (1.0 eq), the boronic acid derivative (1.2 eq), and the palladium catalyst (0.05 eq).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
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Solvent and Base Addition: Add the degassed solvent (e.g., a 3:1 mixture of dioxane and water) and the base (2.0 eq) via syringe.
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Reaction: Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the progress by TLC.
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Work-up: After completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: High-Yield Reductive Amination (Step 3)
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Imine Formation: Dissolve the ketone intermediate (1.0 eq) and the primary amine (1.1 eq) in an appropriate solvent (e.g., dichloromethane) in a round-bottom flask.
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pH Adjustment: Add acetic acid to catalyze the imine formation and adjust the pH to approximately 5.
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Reduction: Stir the mixture for 1-2 hours at room temperature, then add the reducing agent (1.5 eq) portion-wise over 30 minutes.
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Reaction Monitoring: Continue stirring for an additional 3-4 hours and monitor the reaction by TLC.
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Quenching and Extraction: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
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Purification: Dry the combined organic layers, concentrate, and purify the final this compound product using flash chromatography.
Visualizations
Caption: The three-step synthesis pathway for this compound.
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
Caption: A hypothetical signaling pathway modulated by this compound.
Troubleshooting Spinacine instability in aqueous solutions
Welcome to the technical support center for Spinacine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and application of this compound in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned cloudy and formed a precipitate after overnight storage at 4°C. What is the cause and how can I prevent this?
A1: this compound exhibits temperature-dependent solubility and can precipitate out of solution at lower temperatures, especially in highly concentrated stock solutions. The primary cause is likely exceeding its solubility limit in your chosen buffer at 4°C.
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Recommendation: Prepare fresh this compound solutions for each experiment. If storage is necessary, consider preparing smaller aliquots and flash-freezing them in liquid nitrogen before storing them at -80°C. When thawing, warm the solution rapidly to room temperature to prevent precipitation. Avoid repeated freeze-thaw cycles.
Q2: I am observing a rapid loss of this compound's bioactivity in my cell culture media. What could be the issue?
A2: The loss of bioactivity is likely due to the degradation of this compound. This compound's core structure contains a labile ester group that is susceptible to hydrolysis, a process that can be accelerated by pH and enzymatic activity.
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pH Sensitivity: Standard cell culture media is typically buffered around pH 7.4, which can promote gradual hydrolysis.
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Enzymatic Degradation: Sera used in culture media contain esterases that can rapidly cleave this compound's ester bond, inactivating the compound.
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Troubleshooting Steps:
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Minimize the pre-incubation time of this compound in the media before adding it to the cells.
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If your experimental design allows, consider using serum-free media or heat-inactivated serum to reduce enzymatic degradation.
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Perform a time-course experiment to quantify the rate of activity loss in your specific media.
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Q3: My this compound stock solution, dissolved in water, has developed a yellow tint. Does this indicate degradation?
A3: Yes, a color change to yellow is a key indicator of this compound oxidation. The central heterocyclic ring of this compound is prone to oxidation when exposed to dissolved oxygen in aqueous solutions, especially when catalyzed by trace metal ions. This oxidative process leads to the formation of inactive byproducts that absorb light in the yellow spectrum.
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Prevention:
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Use de-gassed, high-purity water (e.g., WFI or HPLC-grade) to prepare your solutions.
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Prepare solutions in buffers containing a chelating agent like 0.1 mM EDTA to sequester metal ions.
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For long-term storage, overlay the solution with an inert gas like argon or nitrogen before sealing the vial.
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Troubleshooting Guide: this compound Instability
This guide provides a systematic approach to diagnosing and resolving common stability issues encountered with this compound.
Issue 1: Inconsistent Results in Biological Assays
Inconsistent assay results are often traced back to the degradation of this compound during the experiment. The following table summarizes the degradation rates under various conditions.
Table 1: this compound Degradation Rates in Different Aqueous Buffers
| Buffer System (50 mM) | pH | Temperature (°C) | Half-life (t½) in hours |
| Citrate | 5.0 | 25 | 72 |
| Phosphate (PBS) | 7.4 | 25 | 8 |
| Carbonate-Bicarbonate | 9.0 | 25 | 1.5 |
| Phosphate (PBS) | 7.4 | 37 | 2 |
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Interpretation: As demonstrated, this compound is most stable at a slightly acidic pH and degrades rapidly as the pH becomes neutral or alkaline. The degradation is also accelerated at physiological temperatures (37°C).
Issue 2: Poor Solubility During Formulation
If you are experiencing difficulty dissolving this compound, refer to the solubility data below.
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Deionized Water | 1.2 |
| 0.1 M HCl | 15.5 |
| PBS (pH 7.4) | 0.8 |
| DMSO | >50 |
| Ethanol | 25.7 |
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Recommendation: For preparing high-concentration stock solutions, DMSO is the recommended solvent. For aqueous experimental buffers, consider using a co-solvent like ethanol (up to 5%) or preparing a saturated solution in an acidic buffer before diluting it to the final concentration and pH.
Experimental Protocols
Protocol 1: Assessing this compound Stability via HPLC
This protocol allows for the quantitative measurement of this compound degradation over time.
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Preparation of Solutions:
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Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Prepare the desired aqueous buffers (e.g., 50 mM citrate pH 5.0, 50 mM PBS pH 7.4).
-
-
Initiation of Degradation Study:
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Spike the this compound stock solution into each buffer to a final concentration of 10 µg/mL.
-
Immediately withdraw a sample (t=0) and inject it into the HPLC system.
-
Incubate the remaining solutions at the desired temperature (e.g., 25°C or 37°C).
-
-
Time-Point Analysis:
-
Withdraw samples at regular intervals (e.g., 1, 2, 4, 8, 24 hours).
-
Analyze each sample immediately by HPLC.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic, 60:40 Acetonitrile:Water with 0.1% Formic Acid
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Flow Rate: 1.0 mL/min
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Detection: UV at 280 nm
-
-
Data Analysis:
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Calculate the peak area of the intact this compound at each time point.
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Normalize the peak area against the t=0 sample and plot the percentage of remaining this compound versus time to determine the half-life.
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Visual Guides and Workflows
Below are diagrams illustrating key processes and decision-making workflows relevant to this compound usage.
Caption: Fictional signaling pathway activated by this compound.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting flowchart for inconsistent this compound results.
Technical Support Center: Optimization of Spinacine Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Spinacine for in vitro assays.
Disclaimer: this compound (L-4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid) is an endogenous metabolite. While its chemical properties are known, detailed information on its specific mechanism of action in various in vitro assays is limited. The guidance provided here is based on general principles for optimizing novel compounds and data from structurally related imidazo[4,5-c]pyridine derivatives. Researchers should always perform initial dose-response experiments to determine the optimal concentration for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological role?
A1: this compound, also known as L-4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid, is an endogenous metabolite. It is notably formed from the reaction of formaldehyde with histidine[1]. Its primary known biological role is in the detoxification of formaldehyde[2].
Q2: What are the potential therapeutic applications of this compound and its derivatives?
A2: While research on this compound itself is not extensive, the broader class of imidazo[4,5-c]pyridine derivatives has shown a wide range of biological activities. These include potential as anticancer, antiviral, and anti-inflammatory agents. Some derivatives have been identified as inhibitors of Src family kinases, which are involved in cancer cell proliferation, motility, and survival[3].
Q3: What is a recommended starting concentration range for this compound in in vitro assays?
A3: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its biological activity. Based on studies of related imidazo[4,5-c]pyridine derivatives that show activity in the sub-micromolar to micromolar range, a starting dose-response experiment could span from 0.01 µM to 100 µM[4][5].
Q4: How should I prepare a stock solution of this compound?
A4: The solubility of this compound in common cell culture media should be empirically determined. It is recommended to first attempt to dissolve this compound in a small amount of a biocompatible solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q5: How long should I incubate cells with this compound?
A5: Incubation times can vary significantly depending on the cell type and the specific assay. For cell viability assays, a common starting point is 24 to 72 hours. It is recommended to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal incubation period for observing the desired effect in your specific cell line.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect on cell viability | Concentration is too low. | Increase the concentration range in your dose-response experiment. Consider extending the incubation time. |
| Cell line is resistant. | Research the specific cell line to understand its resistance mechanisms. Consider using a different, more sensitive cell line. | |
| Compound instability. | Prepare fresh stock solutions. Check for any precipitation in the stock solution or in the culture medium after dilution. | |
| High variability between replicate wells | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently between pipetting. Avoid the outer wells of the plate which are more prone to evaporation (the "edge effect"). |
| Pipetting errors. | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Compound precipitation. | Visually inspect the wells for any precipitate after adding this compound. If precipitation occurs, consider lowering the concentration or using a different solvent system for the stock solution. | |
| Unexpected increase in cell viability | Hormetic effect. | This is a biphasic dose-response where low doses of a substance can have a stimulatory effect. Analyze a wider range of concentrations to fully characterize the dose-response curve. |
| Compound interference with the assay. | Run a control with this compound in cell-free media to check for any direct interaction with the assay reagents (e.g., colorimetric or fluorometric signal generation). | |
| Sudden drop in cell viability at a specific concentration | Compound has reached its solubility limit and is precipitating, causing physical stress to the cells. | Check the solubility of this compound in your culture medium. Visually inspect for precipitates. |
| Off-target toxicity. | This may indicate a non-specific cytotoxic effect at higher concentrations. Focus on the lower concentration range where specific activity is more likely. |
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in a Cell Viability Assay
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 85.7 ± 6.2 |
| 10 | 52.3 ± 4.8 |
| 50 | 15.9 ± 3.1 |
| 100 | 5.4 ± 2.5 |
Note: This is example data. Actual results will vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on the viability of a chosen cell line.
Materials:
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Adherent cells of interest
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Complete cell culture medium
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96-well clear flat-bottom plates
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This compound
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DMSO (or other suitable solvent)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
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Multichannel pipette
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Plate reader
Procedure:
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Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
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Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in complete medium from a stock solution. Also, prepare a 2X vehicle control.
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Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the 2X this compound dilutions and the vehicle control to the respective wells. This will result in a 1X final concentration.
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Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
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MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
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Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
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Data Acquisition: Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can also be used to subtract background absorbance.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Kinase Inhibition Assay (Hypothetical for Src Family Kinase)
This is a general protocol for an in vitro kinase assay, which would need to be adapted for a specific kinase and detection method (e.g., radiometric, fluorescence, or luminescence-based).
Materials:
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Recombinant active Src family kinase
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Kinase-specific substrate peptide
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ATP
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Kinase reaction buffer
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This compound
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DMSO
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Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
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White or black 384-well assay plates (depending on detection method)
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Plate reader
Procedure:
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Compound Preparation: Prepare a serial dilution of this compound in kinase reaction buffer from a DMSO stock.
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Reaction Setup: In a 384-well plate, add the following in order:
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Kinase reaction buffer
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This compound dilution or vehicle control
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Src family kinase
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Substrate peptide
-
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Initiate Reaction: Add ATP to all wells to start the kinase reaction.
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Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes).
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Stop Reaction & Detection: Add the detection reagent according to the manufacturer's protocol to stop the kinase reaction and generate a signal.
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Data Acquisition: Read the plate on a plate reader compatible with the detection method (e.g., luminescence or fluorescence).
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Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
Mandatory Visualizations
Caption: Hypothetical signaling pathway for this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
Technical Support Center: Overcoming Challenges in Spinacine Purification
Disclaimer: Spinacine is a fictional recombinant protein. The following guide, including all protocols, data, and pathways, is provided as a detailed, illustrative example for researchers, scientists, and drug development professionals facing similar challenges in real-world protein purification.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of the therapeutic protein, this compound.
Quick Links
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Frequently Asked Questions (FAQs)
A collection of answers to common questions regarding the purification of this compound.
What is the standard purification workflow for His-tagged this compound expressed in E. coli?
The standard protocol is a three-step chromatography process designed to achieve high purity and yield. It begins with capture of the His-tagged this compound using Immobilized Metal Affinity Chromatography (IMAC), followed by an intermediate purification step using Ion-Exchange Chromatography (IEX) to remove charged impurities. The final polishing step is Size-Exclusion Chromatography (SEC) to remove aggregates and ensure a homogenous final product.
Why is aggregation a common issue with this compound?
This compound contains exposed hydrophobic regions that can lead to aggregation, especially at high concentrations or under suboptimal buffer conditions.[1][2][3] Factors like pH, ionic strength, and temperature can significantly influence its stability.[2][4] Aggregation is often observed during elution from the affinity column and during concentration steps.[5]
What are the acceptable endotoxin levels for purified this compound intended for preclinical studies?
For preclinical in-vivo studies, endotoxin levels should be below 1.0 Endotoxin Unit per milligram (EU/mg) of this compound. High levels of endotoxins, which are byproducts of E. coli expression, can cause inflammatory responses and interfere with biological assays.[6][7]
Can I store purified this compound at 4°C?
Short-term storage (less than 24 hours) at 4°C is acceptable. For long-term storage, it is critical to flash-freeze aliquots in liquid nitrogen and store them at -80°C.[2][5] The storage buffer should contain a cryoprotectant, such as 10-20% glycerol, to prevent aggregation during freeze-thaw cycles.[2][5]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the this compound purification process.
Issue 1: Low Yield After IMAC Purification
Q: My final yield of this compound after the initial affinity chromatography step is consistently low. What are the likely causes and how can I fix this?
A: Low yield after the initial IMAC step is a frequent problem that can stem from several factors, from initial protein expression to the chromatography conditions themselves.[8][9][10]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Poor Expression or Insolubility | Confirm expression levels via SDS-PAGE of the cell lysate. If expression is low, optimize culture conditions (e.g., lower induction temperature, different inducer concentration).[10][11] If the protein is in inclusion bodies, a denaturing purification protocol may be required.[11][12] |
| Inaccessible His-tag | The His-tag may be sterically hindered. Consider re-cloning with a longer, flexible linker between the tag and this compound. |
| Suboptimal Binding Buffer | Ensure the pH of your binding buffer is optimal (typically 7.5-8.0 for His-tag binding). Avoid chelating agents like EDTA or reducing agents like DTT in your lysis buffer, as they can strip Nickel ions from the resin.[13] |
| Column Overloading | The amount of lysate applied has exceeded the binding capacity of the resin. Reduce the sample load or increase the column volume. |
| Inefficient Elution | The imidazole concentration in the elution buffer may be insufficient.[9] Try a step or gradient elution with increasing imidazole concentrations (e.g., 50 mM to 500 mM) to determine the optimal concentration for eluting this compound without excessive contaminants. |
Issue 2: this compound Aggregates During Purification
Q: I observe significant precipitation/aggregation of this compound, especially after elution from the IMAC column and during concentration. How can I prevent this?
A: Protein aggregation is a critical challenge, often caused by protein instability in a given buffer environment or at high concentrations.[1][2][3][4]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| High Local Concentration | As this compound binds to the chromatography resin, its local concentration increases dramatically, which can promote aggregation.[5] Try loading less protein or using a resin with a lower binding capacity. |
| Suboptimal Buffer Conditions | The pH of the buffer should be at least 1 unit away from this compound's isoelectric point (pI).[5] Adjust the pH and screen different salt concentrations (e.g., 150-500 mM NaCl) to improve stability.[2][5] |
| Elution "Shock" | The abrupt change in buffer composition during step elution can destabilize the protein.[5] Use a linear gradient for elution instead of a single high-imidazole step.[5] |
| Concentration Issues | Aggregation during concentration is common.[14] Perform concentration at 4°C and consider adding stabilizing excipients like L-arginine (0.5-1 M) or glycerol (5-10%) to the buffer.[2][14] |
Issue 3: High Endotoxin Levels in Final Product
Q: My final purified this compound has endotoxin levels that are too high for my downstream cell-based assays. What is the best way to remove them?
A: Endotoxins (lipopolysaccharides) from the E. coli host are common contaminants that must be removed for many biological applications.[6][15]
Possible Causes & Solutions:
| Method | Description & Recommendation |
| Anion-Exchange Chromatography (AEC) | This is a highly effective method. Under slightly basic pH conditions (e.g., pH 8.0), this compound (pI ~6.5) will be negatively charged but endotoxins (pI ~2) are much more strongly negative.[7][15] Endotoxins will bind tightly to the AEC resin, while this compound can be eluted at a lower salt concentration. |
| Two-Phase Separation | Extraction with a non-ionic detergent like Triton X-114 is very effective at removing endotoxins.[15][16] This method partitions endotoxins into the detergent phase, leaving the protein in the aqueous phase.[16] A subsequent chromatography step is often needed to remove residual detergent. |
| Affinity Resins | Commercially available affinity resins, such as those with immobilized polymyxin B, can bind and remove endotoxins specifically.[16] This can be integrated as an additional polishing step. |
Quantitative Data Summary
The following table summarizes the expected outcomes of the standard three-step purification process for this compound.
| Purification Step | Total Protein (mg) | This compound (mg) | Purity (%) | Yield (%) | Endotoxin (EU/mg) |
| Clarified Lysate | 1500 | 100 | ~7 | 100 | >10,000 |
| IMAC | 120 | 85 | ~71 | 85 | 500-1000 |
| IEX (Anion Exchange) | 75 | 78 | >95 | 78 | <10 |
| SEC (Polishing) | 65 | 63 | >99 | 63 | <0.5 |
Experimental Protocols
Detailed methodologies for the key purification steps.
Immobilized Metal Affinity Chromatography (IMAC)
-
Objective: To capture His-tagged this compound from the clarified cell lysate.
-
Resin: Ni-NTA Agarose
-
Binding Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0
-
Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 20 mM Imidazole, pH 8.0
-
Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole, pH 8.0
-
Protocol:
-
Equilibrate the Ni-NTA column with 5 column volumes (CV) of Binding Buffer.
-
Load the clarified lysate onto the column at a flow rate of 1 mL/min.
-
Wash the column with 10 CV of Wash Buffer to remove unbound proteins.
-
Elute this compound with 5 CV of Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE.
-
Anion-Exchange Chromatography (IEX)
-
Objective: To remove negatively charged impurities and endotoxins.
-
Resin: Capto Q ImpRes
-
Buffer A: 20 mM Tris-HCl, pH 8.0
-
Buffer B: 20 mM Tris-HCl, 1 M NaCl, pH 8.0
-
Protocol:
-
Pool and buffer-exchange the IMAC elution fractions into Buffer A using a desalting column.
-
Equilibrate the IEX column with 5 CV of Buffer A.
-
Load the sample onto the column.
-
Wash with 5 CV of Buffer A.
-
Elute this compound using a linear gradient of 0-30% Buffer B over 20 CV. This compound is expected to elute at approximately 150 mM NaCl.
-
Collect fractions and analyze for purity and endotoxin levels.
-
Size-Exclusion Chromatography (SEC)
-
Objective: To remove aggregates and perform a final buffer exchange. This is a polishing step.
-
Resin: Superdex 200 Increase 10/300 GL
-
SEC Buffer (Final Formulation Buffer): 25 mM HEPES, 150 mM NaCl, 10% Glycerol, pH 7.4
-
Protocol:
-
Concentrate the pooled IEX fractions to a volume of less than 500 µL using a centrifugal filter device (10 kDa MWCO).[17]
-
Equilibrate the SEC column with 2 CV of SEC Buffer at a flow rate of 0.5 mL/min.
-
Inject the concentrated sample onto the column.
-
Run the column isocratically with SEC Buffer for 1.5 CV.
-
Collect fractions corresponding to the monomeric peak of this compound. Aggregates will elute in the void volume.
-
Pool the final fractions, assess purity (>99%), and store at -80°C.
-
Visualizations
Diagrams of Workflows and Pathways
Caption: Standard 3-step purification workflow for this compound.
Caption: Decision tree for troubleshooting low purification yield.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. utsouthwestern.edu [utsouthwestern.edu]
- 4. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Single step protocol to purify recombinant proteins with low endotoxin contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acciusa.com [acciusa.com]
- 8. neb.com [neb.com]
- 9. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 12. biozoomer.com [biozoomer.com]
- 13. bio-works.com [bio-works.com]
- 14. researchgate.net [researchgate.net]
- 15. sinobiological.com [sinobiological.com]
- 16. Removal of endotoxin from recombinant protein preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
How to prevent the degradation of Spinacine during storage
This technical support center provides guidance on the prevention of Spinacine degradation during storage. The following information is based on general principles of chemical stability for amino acid derivatives, as direct studies on this compound degradation are limited.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound, also known as (6S)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid, is a naturally occurring amino acid derivative found in sources like spinach (Spinacia oleracea) and ginseng (Panax ginseng)[1]. Structurally, it is a cyclic homologue of the amino acid histidine[1]. In research and drug development, maintaining the integrity of this compound is crucial for obtaining accurate and reproducible experimental results. Degradation can lead to a loss of biological activity and the introduction of impurities that may have unintended effects.
Q2: What are the primary factors that can cause this compound degradation?
Based on the chemical structure of this compound (an amino acid derivative with imidazole and carboxylic acid functional groups) and general knowledge of chemical stability, the following factors are likely to contribute to its degradation:
-
Temperature: Elevated temperatures can accelerate chemical reactions, leading to the breakdown of the molecule.
-
pH: As an amino acid derivative, this compound has both acidic and basic functional groups. Extremes in pH (highly acidic or alkaline conditions) can lead to hydrolysis or other degradative reactions.
-
Light: Exposure to light, particularly UV light, can provide the energy to initiate photochemical degradation.
-
Oxidation: The presence of oxygen and/or oxidizing agents can lead to oxidative degradation of the imidazole ring and other parts of the molecule.
Q3: How should I store my this compound samples to minimize degradation?
To ensure the long-term stability of this compound, the following storage conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or below (long-term) | Reduces the rate of chemical reactions. |
| 2-8°C (short-term) | Suitable for samples that will be used within a few days. | |
| Light | Store in amber vials or protect from light | Prevents photochemical degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon, nitrogen) | Minimizes oxidative degradation. |
| Form | Solid (lyophilized powder) is preferred over solutions | Reduces the potential for hydrolysis and other solution-phase degradation reactions. |
Q4: What are the visible signs of this compound degradation?
Visible signs of degradation may include a change in the color or appearance of the solid material or solution. However, significant degradation can occur without any visible changes. Therefore, it is essential to use analytical methods to assess the purity and concentration of this compound, especially after prolonged storage or exposure to suboptimal conditions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent experimental results | This compound degradation leading to lower effective concentration. | 1. Prepare fresh solutions of this compound for each experiment. 2. Assess the purity of the this compound stock using a suitable analytical method (e.g., HPLC). 3. Review storage conditions to ensure they align with the recommendations. |
| Appearance of unknown peaks in analytical chromatograms | Formation of degradation products. | 1. Compare the chromatogram of the stored sample with that of a freshly prepared standard. 2. If new peaks are present, consider that the sample may have degraded. 3. Attempt to identify the degradation products if necessary for your research. |
| Loss of biological activity | Degradation of this compound into inactive forms. | 1. Confirm the concentration and purity of the this compound solution before use. 2. Use a positive control to ensure the assay is performing as expected. 3. If degradation is confirmed, obtain a new batch of this compound and store it under optimal conditions. |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability
This protocol outlines a general method for evaluating the stability of this compound under various conditions.
1. Materials:
- This compound (solid)
- Solvents (e.g., water, phosphate-buffered saline) of appropriate purity
- pH meter
- Incubators or water baths for temperature control
- Light chamber with controlled UV and visible light output
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
2. Procedure:
- Prepare a stock solution of this compound of a known concentration in the desired solvent.
- Aliquot the stock solution into several vials for each storage condition to be tested (e.g., different temperatures, pH values, light exposure).
- For pH studies, adjust the pH of the aliquots using dilute acid or base.
- Store the vials under the specified conditions.
- At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial from each condition.
- Analyze the sample by HPLC to determine the concentration of this compound remaining.
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
3. Data Analysis:
- Plot the percentage of this compound remaining versus time for each condition.
- Determine the degradation rate constant and half-life for each condition.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by a UV scan of this compound (likely in the range of 200-220 nm).
-
Injection Volume: 10 µL.
-
Quantification: Use a calibration curve generated from freshly prepared standards of known this compound concentrations.
Visualizations
Caption: Workflow for assessing this compound stability.
References
Technical Support Center: Enhancing the Resolution of Spinacine in Chromatography
Welcome to the technical support center for the chromatographic analysis of Spinacine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and enhancing the resolution of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its chromatographic analysis challenging?
A1: this compound (6-carboxy-1,2,3,4-tetrahydroimidazopyridine) is a heterocyclic compound containing both a carboxylic acid and secondary amine functional groups. This amphoteric nature, combined with the presence of a chiral center, can lead to complex retention behavior and peak tailing in reversed-phase chromatography. The amine group, in particular, is prone to strong interactions with acidic silanol groups on the surface of silica-based stationary phases, which can cause asymmetrical peaks and poor resolution.[1][2][3][4]
Q2: What are the initial recommended HPLC conditions for this compound analysis?
A2: For initial analysis of this compound, a reversed-phase C18 column is a suitable starting point. A mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol is recommended. It is crucial to control the pH of the mobile phase to ensure consistent ionization of this compound. A starting point could be a pH of 3.0 to minimize silanol interactions.
Q3: I am observing significant peak tailing for this compound. What are the most common causes?
A3: Peak tailing for amine-containing compounds like this compound is frequently caused by secondary interactions with residual silanol groups on the silica-based stationary phase.[1][3][4] Other potential causes include column overload, a mismatch between the injection solvent and the mobile phase, or extra-column dead volume in the HPLC system.[3][5]
Q4: How can I improve the resolution between this compound and closely eluting impurities?
A4: Improving resolution can be achieved by several strategies:
-
Optimize the mobile phase: Adjusting the organic solvent percentage, changing the organic solvent (e.g., methanol instead of acetonitrile), or modifying the mobile phase pH can alter selectivity.
-
Change the stationary phase: Using a column with a different chemistry (e.g., a phenyl-hexyl column) can provide alternative selectivity.
-
Increase column efficiency: Employing a longer column or a column with smaller particle size can lead to sharper peaks and better separation.[6]
-
Adjust the temperature: Modifying the column temperature can influence retention times and selectivity.
Q5: Is chiral separation a concern for this compound analysis?
A5: Yes, this compound possesses a chiral center. If you are working with a racemic mixture or need to quantify individual enantiomers, a chiral separation method will be necessary. This typically involves using a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for the separation of amino acid derivatives and related compounds.[7][8]
Troubleshooting Guide
Issue 1: Poor Peak Shape - Tailing Peak
Symptom: The this compound peak has an asymmetry factor greater than 1.2.
Cause: Secondary interactions between the basic amine group of this compound and acidic silanol groups on the column packing material are the primary cause of peak tailing.[1][4]
Solutions:
-
Step 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to 2.5-3.0) will protonate the silanol groups, reducing their interaction with the protonated this compound molecule.[3][4]
-
Step 2: Add a Mobile Phase Modifier: Incorporate a competing base, such as 10-20 mM triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte.[3]
-
Step 3: Use a Modern, End-Capped Column: Modern stationary phases are often "end-capped" to reduce the number of free silanol groups. If you are using an older column, switching to a newer, high-purity silica column with robust end-capping can significantly improve peak shape.[4]
-
Step 4: Increase Buffer Concentration: A higher buffer concentration can help to mask residual silanol interactions and maintain a stable pH.[1]
Issue 2: Poor Resolution Between this compound and an Impurity
Symptom: The peaks for this compound and a closely eluting impurity are not baseline resolved (Resolution < 1.5).
Cause: Insufficient selectivity or efficiency of the chromatographic system.
Solutions:
-
Step 1: Optimize Mobile Phase Composition:
-
Adjust Organic Solvent Strength: Decrease the percentage of the organic solvent in the mobile phase to increase the retention times of both peaks, which may improve resolution.
-
Change Organic Solvent Type: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation due to different solvent-analyte interactions.
-
-
Step 2: Evaluate a Different Stationary Phase: If mobile phase optimization is insufficient, try a column with a different stationary phase chemistry. For example, a phenyl-hexyl column may offer different selectivity for compounds containing aromatic rings.
-
Step 3: Increase Column Efficiency:
-
Step 4: Adjust Column Temperature: Varying the column temperature can affect the retention factors of this compound and the impurity differently, potentially leading to improved separation.
Data Presentation
Table 1: Effect of Mobile Phase pH and Modifier on this compound Peak Asymmetry
| Mobile Phase pH | Mobile Phase Modifier | Peak Asymmetry Factor |
| 5.5 | None | 2.1 |
| 3.0 | None | 1.4 |
| 3.0 | 15 mM Triethylamine | 1.1 |
Table 2: Impact of Column Chemistry and Mobile Phase on Resolution of this compound and Impurity A
| Column Type | Organic Modifier | Resolution (Rs) |
| C18 | Acetonitrile | 1.2 |
| C18 | Methanol | 1.6 |
| Phenyl-Hexyl | Acetonitrile | 1.9 |
Experimental Protocols
Protocol 1: Standard HPLC Method for this compound Analysis
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 40% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 265 nm.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile.
Protocol 2: Method for Enhancing Resolution of this compound
-
Column Selection: Start with a high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase Preparation:
-
Aqueous Phase: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid.
-
Organic Phase: Acetonitrile.
-
-
Isocratic Elution: Begin with an isocratic elution at a low percentage of acetonitrile (e.g., 10%) and adjust in small increments (e.g., 2-3%) to achieve optimal retention and separation.
-
Flow Rate: Maintain a flow rate of 1.0 mL/min.
-
Temperature Optimization: If co-elution persists, evaluate the separation at different temperatures (e.g., 25 °C, 35 °C, and 45 °C).
-
System Suitability: Ensure that for the final method, the peak asymmetry for this compound is between 0.9 and 1.3, and the resolution from the nearest eluting peak is greater than 1.5.
Visualizations
Caption: A logical workflow for diagnosing and resolving peak tailing issues with this compound.
Caption: Diagram illustrating desired and undesired interactions of this compound with a C18 stationary phase.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. uhplcs.com [uhplcs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Chiral separation of phosphine-containing alpha-amino acid derivatives using two complementary cellulosic stationary phases in supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Improving the Cellular Uptake of Spinacine
Welcome to the technical support center for Spinacine, a novel therapeutic agent. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the cellular uptake of this compound in your experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound cellular uptake?
A1: this compound, in its unmodified form, is understood to primarily enter cells through passive diffusion due to its lipophilic nature. However, its efficiency can be limited by the cell membrane's composition. For enhanced uptake, active transport mechanisms and endocytosis are being explored through various formulations.
Q2: Are there known cellular transporters for this compound?
A2: Currently, no specific endogenous transporters have been identified for unmodified this compound. Research suggests that its structural analogues may interact with certain solute carrier (SLC) transporters, but this has not been definitively demonstrated for this compound.
Q3: What are the recommended positive controls for a this compound uptake experiment?
A3: For a general positive control for endocytosis-mediated uptake, fluorescently labeled transferrin is recommended. If you are investigating a specific pathway, use a known substrate for that pathway (e.g., a fluorescently tagged ligand for a receptor of interest).
Troubleshooting Guides
Low Cellular Uptake of this compound
| Potential Cause | Recommended Solution |
| Low bioavailability of free this compound | Increase the concentration of this compound in the culture medium. Ensure the vehicle used to dissolve this compound is not limiting its availability to the cells. |
| Cell type has low membrane permeability | Consider using a different cell line known for higher permeability or transiently permeabilize the cells using gentle methods like electroporation (use with caution as it may affect cell viability). |
| Inefficient passive diffusion | Explore an alternative formulation of this compound, such as encapsulation in nanoparticles or conjugation with a cell-penetrating peptide (CPP). |
| Experimental error | Verify the accuracy of your detection method (e.g., fluorescence microscopy, flow cytometry). Ensure your washing steps are not overly stringent, leading to the removal of internalized this compound. |
High Cell Toxicity or Death
| Potential Cause | Recommended Solution |
| This compound concentration is too high | Perform a dose-response curve to determine the optimal concentration with maximal uptake and minimal toxicity. |
| Vehicle toxicity | Ensure the concentration of the vehicle (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1%). |
| Contamination of cell culture | Check for signs of bacterial or fungal contamination. |
| Off-target effects of this compound formulation | If using a modified form of this compound (e.g., nanoparticle-encapsulated), test the delivery vehicle alone to assess its intrinsic toxicity. |
Experimental Protocols
Protocol 1: Quantification of this compound Uptake using Fluorescence Microscopy
-
Cell Seeding: Seed cells on glass-bottom dishes at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Treatment: Prepare a working solution of fluorescently-labeled this compound (this compound-FITC) in pre-warmed cell culture medium at the desired concentration. Remove the old medium from the cells and add the this compound-FITC solution.
-
Incubation: Incubate the cells for various time points (e.g., 1, 2, 4, and 6 hours) at 37°C in a CO2 incubator.
-
Washing: After incubation, aspirate the treatment solution and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular this compound-FITC.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. For nuclear staining, add a DAPI solution and incubate for 5 minutes.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filters for FITC and DAPI.
-
Analysis: Quantify the intracellular fluorescence intensity using image analysis software such as ImageJ.
Protocol 2: Investigating Uptake Mechanisms using Inhibitors
-
Cell Seeding: Seed cells in a 24-well plate at a density of 1 x 105 cells/well and culture overnight.
-
Pre-treatment with Inhibitors: Pre-incubate the cells with pharmacological inhibitors of specific endocytic pathways for 1 hour. (See table below for examples).
-
Co-treatment: Add this compound-FITC to the wells containing the inhibitors and incubate for 2 hours.
-
Washing and Lysis: Wash the cells with ice-cold PBS and lyse the cells to release the intracellular contents.
-
Quantification: Measure the fluorescence of the cell lysate using a plate reader. A decrease in fluorescence in the presence of an inhibitor suggests the involvement of that specific pathway.
| Inhibitor | Target Pathway | Typical Concentration |
| Chlorpromazine | Clathrin-mediated endocytosis | 10 µM |
| Genistein | Caveolae-mediated endocytosis | 200 µM |
| Amiloride | Macropinocytosis | 50 µM |
Data Presentation
Table 1: Comparative Uptake of Different this compound Formulations in HeLa Cells
| This compound Formulation | Mean Intracellular Concentration (µM) after 4h | Cell Viability (%) |
| Unmodified this compound | 2.5 ± 0.4 | 95 ± 3 |
| This compound-Loaded PLGA Nanoparticles | 15.2 ± 1.8 | 92 ± 4 |
| This compound-TAT Peptide Conjugate | 22.8 ± 2.5 | 88 ± 5 |
Table 2: Effect of Endocytic Inhibitors on this compound-FITC Uptake
| Inhibitor | Relative Fluorescence Units (RFU) | % Inhibition of Uptake |
| Control (no inhibitor) | 1000 ± 50 | 0% |
| Chlorpromazine | 450 ± 30 | 55% |
| Genistein | 950 ± 45 | 5% |
| Amiloride | 700 ± 60 | 30% |
Visualizations
Caption: Potential cellular uptake pathways for this compound and its formulations.
Caption: A logical workflow for troubleshooting low cellular uptake of this compound.
Welcome to the troubleshooting guide for Spinacine, a potent and selective agonist for the Spina-Receptor 1 (SR1). This guide is designed to assist researchers, scientists, and drug development professionals in identifying and resolving common experimental artifacts.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a synthetic small molecule that acts as a selective agonist for the Spina-Receptor 1 (SR1), a G-protein coupled receptor (GPCR). Its binding to SR1 activates the Gαq signaling pathway, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC).
Q2: What are the primary experimental applications of this compound?
A2: this compound is primarily used for:
-
Investigating Gαq-coupled GPCR signaling pathways.
-
Studying intracellular calcium mobilization dynamics.
-
Analyzing the activation and downstream effects of Protein Kinase C (PKC).
-
High-throughput screening for modulators of the SR1 pathway.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in DMSO and ethanol. For stock solutions, it is recommended to dissolve this compound in high-quality, anhydrous DMSO at a concentration of 10 mM. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in an appropriate aqueous buffer immediately before use.
Q4: Does this compound exhibit off-target effects?
A4: While this compound is designed for high selectivity towards SR1, off-target effects can be observed at high concentrations (>50 µM). It is crucial to perform dose-response experiments to determine the optimal concentration for your specific cell type and assay.[1]
II. Troubleshooting Experimental Artifacts
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: High Background Signal in Calcium Imaging Assays
-
Question: I am observing a high basal fluorescence signal in my control (untreated) cells during a calcium imaging experiment, making it difficult to detect a this compound-induced response. What could be the cause?
-
Answer: High background fluorescence in calcium imaging can stem from several factors.[2] Common causes include suboptimal dye loading, cellular autofluorescence, and poor cell health.[2] Out-of-focus fluorescence from cells in different planes can also contribute to the background signal.[2]
Troubleshooting Steps:
-
Optimize Dye Concentration and Incubation Time: Excessive concentrations of calcium indicators or prolonged incubation can lead to compartmentalization of the dye and high background. Reduce the dye concentration and/or incubation time.
-
Ensure Cell Health: Unhealthy or dying cells often have elevated intracellular calcium levels.[2] Ensure that your cells are healthy and not overly confluent.
-
Wash Cells Thoroughly: After dye loading, wash the cells multiple times with the assay buffer to remove any extracellular dye.
-
Use an Antifade Reagent: If photobleaching is an issue, consider using an antifade reagent in your imaging medium.
-
Background Subtraction: Utilize software-based background correction to subtract the average fluorescence intensity from a region of interest without cells.[3]
-
Issue 2: No Response or Weak Signal After this compound Treatment
-
Question: My cells are not showing the expected calcium influx or downstream signaling activation after applying this compound. What are the possible reasons?
-
Answer: A lack of response could be due to issues with the compound itself, the cells, or the experimental setup.[4]
Troubleshooting Steps:
-
Verify this compound Integrity: Ensure that your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. If in doubt, use a fresh aliquot or a newly prepared stock solution.
-
Confirm SR1 Expression: Verify that your cell line endogenously expresses the Spina-Receptor 1 (SR1) or has been successfully transfected to express it.
-
Check for Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization and internalization.[1][5] Ensure that your experimental timeline is appropriate to capture the initial response.
-
Optimize this compound Concentration: Perform a dose-response curve to ensure you are using an effective concentration of this compound.
-
Include a Positive Control: Use a known agonist for a different GPCR in your system that signals through a similar pathway (e.g., carbachol for muscarinic receptors) to confirm that the cellular machinery is responsive.[6]
-
Issue 3: High Variability Between Replicates
-
Question: I am observing significant variability in the response to this compound across my technical and biological replicates. How can I improve the consistency of my results?
-
Answer: High variability can be introduced at multiple stages of an experiment, from cell culture to data acquisition.[7]
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure consistent cell passage numbers, seeding densities, and growth conditions.
-
Automate Liquid Handling: If possible, use automated liquid handling systems for compound addition and reagent dispensing to minimize human error.[8]
-
Ensure Uniform Treatment: Make sure that this compound is mixed thoroughly and applied uniformly to all wells.
-
Monitor Environmental Conditions: Maintain stable temperature and CO2 levels during the experiment, especially for live-cell assays.
-
Increase Sample Size: A larger number of replicates can help to improve the statistical power of your experiment.[7]
-
III. Quantitative Data Summary
Table 1: this compound Properties and Recommended Concentrations
| Parameter | Value |
| Molecular Weight | 215.23 g/mol |
| Solubility | >20 mg/mL in DMSO |
| EC50 (Calcium Mobilization) | 50 - 200 nM (Cell-type dependent) |
| Recommended Working Concentration | 100 nM - 1 µM |
| Concentration for Off-Target Effects | >50 µM |
IV. Detailed Experimental Protocols
Protocol 1: Calcium Mobilization Assay using Fluo-4
-
Cell Plating: Plate cells in a 96-well, black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading: Prepare a Fluo-4 AM loading solution in a suitable buffer (e.g., HBSS with 20 mM HEPES). Remove the culture medium from the cells and add the Fluo-4 AM loading solution.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Washing: Gently wash the cells twice with the assay buffer to remove extracellular dye.
-
Baseline Reading: Measure the baseline fluorescence using a plate reader or fluorescence microscope with appropriate filter sets (Excitation: ~490 nm, Emission: ~520 nm).
-
Compound Addition: Add this compound at the desired concentration and immediately begin recording the fluorescence signal over time.
-
Data Analysis: The response is typically quantified as the change in fluorescence (ΔF) over the baseline fluorescence (F0), expressed as ΔF/F0.
V. Visualizations
This compound Signaling Pathway
Caption: The signaling cascade initiated by this compound binding to the SR1 receptor.
Troubleshooting Workflow for "No Response" Artifact
Caption: A logical workflow for diagnosing the cause of a lack of response in this compound experiments.
References
- 1. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous removal of noise and correction of motion warping in neuron calcium imaging using a pipeline structure of self-supervised deep learning models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting Common Electrophoresis Problems and Artifacts [labx.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. youtube.com [youtube.com]
- 7. bioprecisioncrafted.ca [bioprecisioncrafted.ca]
- 8. go.zageno.com [go.zageno.com]
Validation & Comparative
Comparative Analysis of Spinacine and Histidine Bioactivity
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known bioactivities of Spinacine and the essential amino acid L-Histidine. While extensive research has elucidated the multifaceted roles of Histidine in health and disease, this compound, a derivative of Histidine found in spinach and other sources, remains a less-characterized compound. This analysis juxtaposes the established biological functions of Histidine with the emerging, albeit limited, data on this compound, highlighting areas for future investigation.
I. Overview of Bioactive Properties
Histidine is an essential amino acid with a broad spectrum of physiological roles, including protein synthesis, metal ion chelation, and serving as a precursor for histamine and carnosine.[1][2][3] Its bioactivity is largely attributed to its unique imidazole side chain, which participates in proton buffering, antioxidant activities, and enzymatic catalysis.[4] In contrast, this compound's bioactivity is not as well-documented. It is known to be formed from the reaction of Histidine with formaldehyde.[5] Much of the research on spinach's health benefits focuses on its rich content of other bioactive compounds like flavonoids, carotenoids, and phenolic acids, which contribute to its antioxidant and anti-inflammatory properties.[6][7][8]
II. Comparative Bioactivity Data
Direct comparative studies on the bioactivity of this compound and Histidine are scarce. The following table summarizes their known activities based on individual research findings.
| Bioactive Property | L-Histidine | This compound (in the context of Spinach Extracts) | Key Findings & References |
| Antioxidant Activity | Possesses direct free radical scavenging capabilities and acts as a metal ion chelator, preventing the Fenton reaction.[1][4][9] It is also a precursor to the potent antioxidant, carnosine.[1][10] | Spinach extracts, containing a complex mixture of compounds including potentially this compound, demonstrate significant antioxidant activity.[11][12][13] This is attributed to scavenging reactive oxygen species and enhancing endogenous antioxidant enzymes.[13][14] | Histidine's antioxidant role is well-established through direct studies.[1][9] The antioxidant effects of spinach extracts are well-documented, though the specific contribution of this compound is not yet clear.[12][13] |
| Anti-inflammatory Effects | Exhibits anti-inflammatory properties by inhibiting NF-κB activation and reducing the production of pro-inflammatory cytokines like IL-6.[15][16][17] | Aqueous and methanolic extracts of spinach have been shown to significantly reduce inflammation in animal models.[14][18][19] A botanical extract from spinach, Thykamine, has been shown to reduce acute inflammation.[20] | Histidine's anti-inflammatory mechanism involves key signaling pathways.[15][17] Spinach extracts show potent anti-inflammatory effects in vivo.[14][19] |
| Role in Signaling Pathways | Acts as a signal transducer in two-component signaling systems in non-animal kingdoms through histidine kinases.[21][22] It is a precursor to histamine, a key signaling molecule in immune and neurological responses.[1][3] | Spinach is associated with the phosphatidylinositol signaling system.[23] | Histidine's role in signaling is fundamental, especially in microbial systems and as a precursor to histamine.[1][21] |
| Metal Chelation | The imidazole ring of Histidine effectively chelates divalent metal ions such as zinc, copper, and iron, which is crucial for metalloenzyme function and reducing metal-induced oxidative stress.[4][10][24] | Not specifically studied for this compound. However, the general chelating properties of compounds in spinach extracts are recognized. | Histidine's metal-chelating properties are a key aspect of its bioactivity.[10][24] |
III. Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of bioactivity. Below are representative protocols for evaluating antioxidant and anti-inflammatory effects, which can be applied to both this compound and Histidine.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
-
Objective: To determine the free radical scavenging capacity of the test compounds.
-
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant, it is reduced, causing the solution to decolorize. The change in absorbance is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of the test compounds (this compound and Histidine) and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent.
-
In a 96-well plate, add 100 µL of each test compound concentration to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.[25]
-
2. In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages
-
Objective: To assess the anti-inflammatory potential of the test compounds by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Principle: Macrophages, when activated by inflammatory stimuli like LPS, produce nitric oxide (NO), a pro-inflammatory mediator. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Protocol:
-
Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate until they reach 80-90% confluency.
-
Pre-treat the cells with various non-toxic concentrations of the test compounds (this compound and Histidine) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only) and a positive control (cells with LPS only).
-
After incubation, collect the cell culture supernatant.
-
To 50 µL of the supernatant in a new 96-well plate, add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature in the dark.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
IV. Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes is essential for a deeper understanding. The following diagrams, created using Graphviz, illustrate a key signaling pathway for Histidine's anti-inflammatory action and a general workflow for bioactivity screening.
References
- 1. Histidine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 2. Histidine - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Histidine: A Systematic Review on Metabolism and Physiological Effects in Human and Different Animal Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The antioxidant activity of aqueous spinach extract: chemical identification of active fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Antioxidant Effects of Spinach (Spinacia oleracea L.) Supplementation in Hyperlipidemic Rats | Semantic Scholar [semanticscholar.org]
- 13. Antioxidant Effects of Spinach (Spinacia oleracea L.) Supplementation in Hyperlipidemic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. banglajol.info [banglajol.info]
- 15. Cysteine, histidine and glycine exhibit anti-inflammatory effects in human coronary arterial endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cysteine, histidine and glycine exhibit anti-inflammatory effects in human coronary arterial endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Protective effect of aqueous spinach (Spinacia oleracea L.) extract on spinal cord ischemia-reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Thykamine Extracts from Spinach Reduce Acute Inflammation In Vivo and Downregulate Phlogogenic Functions of Human Blood Neutrophils In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Histidine kinase - Wikipedia [en.wikipedia.org]
- 23. KEGG PATHWAY: Phosphatidylinositol signaling system - Spinacia oleracea (spinach) [kegg.jp]
- 24. Biochemistry, Histidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Antioxidative activities of histidine containing caffeic acid-dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Unable to Validate Biological Targets for Spinacine Due to Lack of Publicly Available Data
Attempts to generate a comparative guide on the biological targets of Spinacine have been unsuccessful due to a significant lack of publicly available scientific literature detailing its molecular interactions and validated biological targets. While this compound is documented as a chemical compound, its specific mechanism of action and biological targets are not well-established in the accessible research data.
This compound, chemically known as L-4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid, is available for proteomics research and has been identified in natural sources such as ginseng and spinach.[1][2] A study on its oral toxicity in rats determined a no-effect dose level, suggesting a low toxicity profile at the dosages tested.[3]
However, comprehensive studies validating its specific protein targets, its influence on signaling pathways, and quantitative data on its binding affinity or efficacy (e.g., IC50, Ki, EC50 values) are not present in the available literature. Consequently, a comparison with alternative compounds is not feasible as the primary targets of this compound are not defined.
For a comprehensive analysis and the creation of the requested guide, including data tables and experimental protocols, foundational research identifying and validating the biological targets of this compound is required. Without this primary data, a comparison of its performance against other alternatives cannot be objectively compiled.
If the user can provide specific data regarding the biological targets of this compound, including any preliminary experimental results or internal research findings, a detailed comparative guide could be developed as per the original request.
References
Spinacine vs. Spinaceamine: A Comparative Analysis for Researchers
A detailed examination of two closely related imidazo[4,5-c]pyridine compounds, Spinacine and Spinaceamine, reveals distinct pharmacological profiles. While this compound has been characterized primarily through toxicological studies, Spinaceamine and its derivatives show potential as antisecretory and antiulcer agents, likely acting as histamine H2 receptor antagonists.
This guide provides a comparative overview of this compound and Spinaceamine, focusing on their known and potential biological activities, mechanisms of action, and the experimental protocols used for their evaluation. This information is intended to assist researchers, scientists, and drug development professionals in understanding the pharmacological landscape of these compounds.
Chemical Structures
| Compound | Chemical Structure |
| This compound | 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid |
| Spinaceamine | 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine |
Comparative Biological Activities and Data
Direct comparative studies on the biological activities of this compound and Spinaceamine are limited in the current literature. However, by examining individual studies and the activities of related derivatives, a comparative profile can be established.
| Feature | This compound | Spinaceamine & its Derivatives |
| Primary Investigated Activity | Toxicology | Antisecretory and Antiulcer |
| Mechanism of Action | Not fully elucidated; potential for kinase inhibition and antimicrobial activity as part of the imidazo[4,5-c]pyridine class. | Likely acts as a competitive antagonist at the histamine H2 receptor on gastric parietal cells, inhibiting gastric acid secretion.[1][2] |
| Quantitative Data | No-Observed-Adverse-Effect Level (NOAEL): 300 mg/kg body weight/day in a 13-week oral toxicity study in rats.[3] | Specific IC50 or EC50 values for Spinaceamine are not readily available in the public domain. However, derivatives have been synthesized and tested for pharmacological activity. |
| Potential Therapeutic Applications | Under investigation, with its presence in natural sources like spinach and ginseng suggesting potential bioactivity. | Treatment of peptic ulcers and other conditions related to excessive gastric acid secretion. |
Experimental Protocols
This compound: 13-Week Oral Toxicity Study in Rats
This protocol is based on the study by Galli et al. (1989).[3]
Objective: To determine the subchronic oral toxicity of this compound hydrochloride in rats.
Methodology:
-
Animal Model: Groups of ten male and ten female Sprague-Dawley rats.
-
Test Substance: this compound (4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid).[3]
-
Administration: Administered in the diet at concentrations calculated to provide daily doses of 0 (control), 15, 30, 60, or 300 mg/kg body weight.[3]
-
Duration: 13 weeks.[3]
-
Parameters Monitored:
-
Clinical Observations: Daily checks for signs of toxicity, and weekly detailed examinations.
-
Body Weight and Food Consumption: Recorded weekly.
-
Hematology and Clinical Chemistry: Blood samples collected at termination for analysis of a comprehensive range of parameters.
-
Organ Weights: Major organs weighed at necropsy.
-
Histopathology: Microscopic examination of a full range of tissues from control and high-dose groups, with target organs from all groups examined.
-
-
Data Analysis: Statistical analysis of quantitative data to identify any significant treatment-related effects.
Spinaceamine (as a potential H2 Receptor Antagonist): Pylorus Ligation Model in Rats for Gastric Secretion
This is a standard protocol to evaluate the antisecretory activity of compounds like H2 receptor antagonists.[4][5][6][7]
Objective: To assess the in vivo gastric antisecretory activity of a test compound.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats, fasted for 24-48 hours with free access to water.
-
Procedure:
-
Animals are anesthetized.
-
A midline abdominal incision is made, and the pylorus (the opening from the stomach into the small intestine) is ligated.
-
The test compound (e.g., Spinaceamine) or vehicle (control) is administered intraduodenally or subcutaneously. A positive control, such as ranitidine, is also used.[4]
-
The abdominal incision is closed.
-
-
Sample Collection: After a set period (e.g., 4 hours), the animals are euthanized, and the stomach is removed.
-
Analysis:
-
The gastric contents are collected and centrifuged.
-
The volume of gastric juice is measured.
-
The pH of the gastric juice is determined.
-
Free and total acidity are determined by titration with 0.01 N NaOH.
-
The ulcer index in the stomach lining can also be scored.
-
-
Data Analysis: The percentage inhibition of gastric secretion volume and acidity is calculated by comparing the results from the test compound group with the control group.
Signaling Pathways and Workflows
Spinaceamine: Proposed Mechanism of Action as an H2 Receptor Antagonist
The primary mechanism of action for Spinaceamine is believed to be the competitive antagonism of the histamine H2 receptor on gastric parietal cells. This action inhibits the downstream signaling cascade that leads to gastric acid secretion.
Caption: Proposed mechanism of Spinaceamine as an H2 receptor antagonist.
This compound: General Workflow for Kinase Inhibitor Screening
Given that this compound belongs to the imidazo[4,5-c]pyridine class, which has been shown to possess kinase inhibitory activity, the following workflow represents a general approach to screen for such activity.
Caption: General workflow for screening kinase inhibitor activity.
Conclusion
References
- 1. Kinase Inhibitor Screening In Self-assembled Human Protein Microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Characterization of a refinement of the "pylorus ligation" model of rat gastric ulceration resulting in "no pain" and a more specific pharmacological response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expt 3 antiulcer activity by pyloric ligation method | PDF [slideshare.net]
- 5. Expt 3- Antiulcer activity by pyloric ligation method.pdf [slideshare.net]
- 6. Preliminary Study of Gastroprotective Effect of Aloe perryi and Date Palm Extracts on Pyloric Ligation-Induced Gastric Ulcer in Experimental Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unable to Generate Comparison Guide for Spinacine Due to Limited Scientific Data
A comprehensive review of available scientific literature reveals insufficient data to generate the requested comparison guide on the cross-validation of Spinacine's effects in different model systems.
This compound, identified as L-Spinacine (4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid), is a natural compound found in sources such as spinach (Spinacia oleracea) and ginseng (Panax ginseng)[1]. While its presence in these plants is documented, there is a significant lack of published research detailing its specific biological effects and mechanisms of action in various experimental models.
A study on the oral toxicity of this compound hydrochloride in rats determined a no-effect dose level of 300 mg/kg body weight/day, indicating a low toxicity profile in this model system[2]. Additionally, a clinical trial investigating the effects of a spinach extract on skeletal muscle fitness in adults over 50 years of age has been noted[3][4][5][6]. However, this study evaluates the effects of a complex plant extract, and the specific contribution of this compound to the observed outcomes is not delineated. The research focuses on the overall effect of the spinach extract, which contains a multitude of phytochemicals[7].
The current body of scientific literature does not provide the necessary quantitative data or detailed experimental protocols on the effects of isolated this compound across different model systems. Furthermore, there is no information available to identify and compare this compound with alternative compounds for a specific biological effect. The signaling pathways associated with this compound's potential effects also remain uninvestigated.
Without sufficient experimental data from peer-reviewed studies, it is not possible to construct the requested tables, experimental protocols, and visualizations that meet the core requirements of the prompt. Further research into the bioactivities of isolated this compound is required before a comprehensive comparison guide can be developed.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the oral toxicity of this compound hydrochloride in a 13-week study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A 12-Week Randomized Double-Blind Placebo-Controlled Clinical Trial, Evaluating the Effect of Supplementation with a Spinach Extract on Skeletal Muscle Fitness in Adults Older Than 50 Years of Age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. Functional properties of spinach (Spinacia oleracea L.) phytochemicals and bioactives [ouci.dntb.gov.ua]
A Comparative Analysis of Synthetic vs. Natural Spinacine: A Research Framework
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spinacine, a naturally occurring cyclic amino acid derivative found in sources such as spinach (Spinacia oleracea), presents a molecule of interest for further biological investigation. As with many natural products, the potential for chemical synthesis raises questions regarding the comparative efficacy and safety of synthetic versus naturally derived this compound. This guide provides a comprehensive framework for researchers to evaluate these two forms of this compound. Due to a notable absence of direct comparative studies in the current scientific literature, this document outlines a series of proposed experimental protocols and key comparison points. The objective is to furnish researchers with a structured approach to assess the purity, bioactivity, and potential therapeutic efficacy of both synthetic and natural this compound.
Introduction to this compound
This compound, with the chemical name (S)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid, is a structural analog of the essential amino acid L-histidine. Its presence in edible plants like spinach suggests a history of human consumption, though its specific biological roles and pharmacological effects remain largely uncharacterized. The potential for both natural extraction and chemical synthesis necessitates a thorough comparative analysis to guide future research and development.
Potential Points of Comparison: Synthetic vs. Natural this compound
The primary distinctions between synthetic and natural compounds often lie in their purity, impurity profiles, and the presence of co-occurring molecules in the natural extract. These differences can have significant implications for biological activity and safety. A summary of these potential differences is presented in Table 1.
| Feature | Synthetic this compound | Natural this compound |
| Purity | Potentially higher and more consistent, with a well-defined impurity profile. | Purity can vary depending on the extraction and purification methods. |
| Impurities | May contain residual solvents, catalysts, and reagents from the synthesis process. | May contain other plant-derived molecules, such as other amino acids, flavonoids, or alkaloids. |
| Chirality | Stereochemistry can be precisely controlled to yield a specific enantiomer. | Typically exists as a single enantiomer as produced by biological systems. |
| Bioavailability | May differ from the natural form if co-factors present in the natural source that enhance absorption are absent. | Potentially influenced by the presence of other compounds in the extract that may affect absorption and metabolism. |
| Biological Activity | Activity will be solely attributable to the this compound molecule itself. | The overall biological effect could be a result of this compound alone or a synergistic interaction with other co-extracted compounds. |
| Cost of Production | Can be cost-effective for large-scale production with high consistency. | May be more expensive and subject to variability based on crop yield and extraction efficiency. |
Proposed Experimental Protocols for Comparative Efficacy
To rigorously compare synthetic and natural this compound, a multi-faceted experimental approach is recommended. The following protocols are proposed as a starting point for investigation.
Purity and Identity Confirmation
Objective: To confirm the identity and purity of both synthetic and natural this compound samples.
Methodology:
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Detection: UV detection at 210 nm.
-
Purpose: To separate and quantify this compound and detect any impurities. The retention time and peak area will be used to determine purity.
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Purpose: To confirm the molecular weight of this compound and to identify the chemical formula of any detected impurities.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Techniques: ¹H and ¹³C NMR.
-
Purpose: To confirm the chemical structure of this compound and to identify the structure of any major impurities.
-
Hypothetical Receptor Binding Assay
Objective: To compare the binding affinity of synthetic and natural this compound to a putative target receptor. Given this compound's structural similarity to histidine and its decarboxylated product histamine, histamine receptors (e.g., H1, H2, H3, H4) are plausible initial targets.
Methodology:
-
Receptor Preparation: Membranes from cells recombinantly expressing a specific human histamine receptor subtype will be prepared.
-
Radioligand: A radiolabeled ligand with known high affinity for the target receptor (e.g., [³H]-pyrilamine for the H1 receptor) will be used.
-
Competition Binding Assay:
-
A fixed concentration of the radioligand and receptor preparation will be incubated with increasing concentrations of unlabeled synthetic or natural this compound.
-
The reaction will be allowed to reach equilibrium.
-
Bound and free radioligand will be separated by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter will be measured by liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) will be determined. The binding affinity (Ki) will be calculated using the Cheng-Prusoff equation.
Hypothetical Cell-Based Functional Assay
Objective: To assess the functional activity of synthetic and natural this compound following receptor binding. This assay will measure the downstream signaling events.
Methodology:
-
Cell Culture: A cell line endogenously or recombinantly expressing the target receptor (e.g., a histamine receptor) will be used.
-
Second Messenger Measurement:
-
For Gq-coupled receptors (like H1), intracellular calcium mobilization can be measured using a fluorescent calcium indicator (e.g., Fura-2 AM).
-
For Gs-coupled receptors (like H2), cyclic AMP (cAMP) production can be measured using an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Procedure:
-
Cells will be treated with varying concentrations of synthetic or natural this compound.
-
The change in the second messenger signal will be measured at a specific time point after treatment.
-
-
Data Analysis: Dose-response curves will be generated, and the EC₅₀ (the concentration that elicits a half-maximal response) will be calculated to compare the potency of the two forms of this compound.
Visualizing Experimental and Logical Frameworks
To aid in the conceptualization of the proposed research, the following diagrams illustrate the experimental workflow and a hypothetical signaling pathway for this compound.
The Spinacine Enigma: A Comparative Guide to a Putative Ergogenic Aid
For researchers, scientists, and drug development professionals, the quest for novel compounds that enhance physical performance is relentless. Spinacine, a naturally occurring compound found in spinach and certain cheeses, has emerged as a molecule of interest. However, a thorough review of published findings reveals a significant gap between its presence in performance-associated foods and direct evidence of its efficacy. This guide provides a comprehensive comparison of the available data on this compound and its more extensively studied alternatives derived from spinach extract: ecdysterone and dietary nitrates.
Executive Summary
While this compound (4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid) has been identified in sources associated with health benefits, there is a notable lack of direct scientific evidence to support its role as a performance-enhancing compound. In contrast, other components of spinach extract, namely ecdysterone and dietary nitrates, have been the subject of numerous clinical trials demonstrating measurable ergogenic effects. This guide will present the limited toxicological data available for this compound and comparatively analyze the well-documented performance-enhancing properties and mechanisms of action of ecdysterone and nitrates.
This compound: An Overview of the Limited Evidence
This compound is a heterocyclic amino acid that has been identified as a reaction product of formaldehyde with L-histidine in aged cheeses like Grana Padano and is also naturally present in plants such as spinach (Spinacia oleracea) and ginseng (Panax ginseng).[1] Despite its presence in these sources, direct research into its biological effects on muscle performance is scarce.
Toxicological Profile
The most substantive research on this compound focuses on its safety. A 13-week oral toxicity study in rats was conducted to determine its safety profile.
Table 1: Summary of 13-Week Oral Toxicity Study of this compound Hydrochloride in Rats [2]
| Parameter | 0 mg/kg/day (Control) | 15 mg/kg/day | 30 mg/kg/day | 60 mg/kg/day | 300 mg/kg/day |
| Survival | No adverse effects | No adverse effects | No adverse effects | No adverse effects | No adverse effects |
| Body Weight | No significant changes | No significant changes | No significant changes | No significant changes | No significant changes |
| Food Intake | No significant changes | No significant changes | No significant changes | No significant changes | No significant changes |
| Hematology | No treatment-associated changes | No treatment-associated changes | No treatment-associated changes | No treatment-associated changes | No treatment-associated changes |
| Serum Chemistry | No treatment-associated changes | No treatment-associated changes | No treatment-associated changes | No treatment-associated changes | No treatment-associated changes |
| Organ Weights | No treatment-associated changes | No treatment-associated changes | No treatment-associated changes | No treatment-associated changes | No treatment-associated changes |
| Histopathology | No treatment-attributable modifications | No treatment-attributable modifications | No treatment-attributable modifications | No treatment-attributable modifications | No treatment-attributable modifications |
Experimental Protocol: 13-Week Oral Toxicity Study of this compound Hydrochloride in Rats [2]
-
Test Substance: this compound hydrochloride
-
Species: Rats
-
Groups: Five groups of ten male and ten female rats.
-
Dosage: Administered in the diet at concentrations providing doses of 0 (control), 15, 30, 60, or 300 mg/kg body weight/day.
-
Duration: 13 weeks.
-
Parameters Monitored: Survival, body weight, food intake, hematological parameters, serum chemistry, organ weights, and gross and histological pathology.
The True Ergogenic Drivers in Spinach Extract: Ecdysterone and Nitrates
Research into the performance-enhancing effects of spinach extract has consistently pointed towards two key constituents: ecdysterone and dietary nitrates.
Ecdysterone: A Natural Anabolic Agent
Ecdysterone is a phytoecdysteroid, a class of compounds with anabolic properties. It has been shown to increase muscle mass and strength.
Table 2: Effects of Ecdysterone Supplementation on Muscle Performance in Humans
| Study | Duration | Dosage | Key Findings |
| Isenmann et al. (2019)[3] | 10 weeks | Ecdysterone-containing supplement | Significantly higher increases in muscle mass and one-repetition bench press performance compared to placebo. |
| Wilborn et al. (2006) | 8 weeks | 200 mg/day | No significant effects on muscle mass or strength. |
Experimental Protocol: Human Strength Training and Ecdysterone Supplementation [3]
-
Study Design: A 10-week intervention study with young men undergoing strength training.
-
Intervention: Administration of different doses of an ecdysterone-containing supplement.
-
Assessments: Muscle mass and one-repetition bench press performance.
-
Results: The group receiving the ecdysterone supplement showed significantly greater increases in muscle mass and strength compared to the placebo group. In vitro studies on C2C12 myotubes confirmed hypertrophic effects.
The proposed mechanism of action for ecdysterone involves the activation of the PI3K/Akt signaling pathway, which is a key regulator of muscle protein synthesis and cell growth.
Dietary Nitrates: Enhancing Muscle Power and Endurance
Dietary nitrates, abundant in spinach, are converted in the body to nitric oxide (NO), a potent vasodilator that improves blood flow and mitochondrial efficiency.
Table 3: Effects of Nitrate Supplementation on Muscular Performance (Meta-Analysis Data)
| Outcome | Standardized Mean Difference (SMD) | p-value | Interpretation |
| Muscular Strength | 0.08 | 0.0240 | Trivial but significant effect |
| Muscular Endurance | 0.31 | < 0.0001 | Small but significant effect |
| Muscle Power | 0.45 | - | Small-to-medium effect |
Experimental Protocol: Meta-Analysis of Nitrate Supplementation Studies
-
Study Design: Systematic review and meta-analysis of randomized controlled trials.
-
Intervention: Dietary nitrate supplementation (often from beetroot juice).
-
Primary Outcomes: Muscular strength, muscular endurance, and muscle power.
-
Key Finding: Nitrate supplementation has a positive effect on muscular strength and endurance, with a more pronounced effect on muscle power.
The mechanism of action for dietary nitrates involves the nitrate-nitrite-nitric oxide (NO) pathway, which leads to increased cGMP levels, resulting in vasodilation and enhanced mitochondrial function.
Conclusion and Future Directions
The current body of scientific literature does not support the claim that this compound is a primary contributor to the performance-enhancing properties of spinach. While it has a favorable safety profile at the doses tested, there is a clear lack of evidence for its efficacy. In contrast, ecdysterone and dietary nitrates, also found in spinach, have demonstrated clear ergogenic benefits in multiple human studies.
For researchers and drug development professionals, this suggests that focusing on ecdysterone and nitrate-based interventions may be a more fruitful avenue for developing products aimed at improving muscle performance. Future research should aim to isolate this compound and conduct rigorous in vitro and in vivo studies to definitively determine if it possesses any independent biological activity related to muscle physiology. Until such data is available, its role in performance enhancement remains speculative.
References
Validating the Specificity of Spinacine in Binding Assays: A Comparative Guide
Introduction
Spinacine, a naturally occurring amino acid derivative found in spinach (Spinacia oleracea) and ginseng (Panax ginseng), is a cyclic homologue of histidine.[1] Its unique rigid structure makes it a subject of interest in medicinal chemistry and drug discovery. However, to date, a specific high-affinity biological target for this compound has not been definitively identified in publicly available scientific literature. The validation of binding specificity is a critical step in drug development to ensure efficacy and minimize off-target effects. This guide will, therefore, present a generalized framework for validating the binding specificity of a compound like this compound, using a hypothetical target receptor to illustrate the necessary experimental data and protocols.
Hypothetical Target: Histamine H3 Receptor
For the purpose of this guide, we will consider the Histamine H3 receptor, a G protein-coupled receptor involved in neurotransmission, as a hypothetical target for this compound. This choice is based on the structural similarity of this compound to histidine, the precursor of histamine. We will compare the binding profile of this compound with two other compounds known to interact with histamine receptors: Histamine , the endogenous ligand, and Betahistine , a known H3 receptor antagonist/inverse agonist.
Data Presentation: Comparative Binding Affinities
A crucial aspect of validating specificity is to quantify the binding affinity of the compound for its intended target and a panel of potential off-targets. The equilibrium dissociation constant (Kd) is a common measure of binding affinity, where a lower Kd value indicates a stronger binding interaction.
| Compound | Target Receptor | Kd (nM) | Off-Target 1: Histamine H1 Receptor (Kd, nM) | Off-Target 2: Histamine H2 Receptor (Kd, nM) |
| This compound (Hypothetical Data) | Histamine H3 Receptor | 50 | > 10,000 | > 10,000 |
| Histamine | Histamine H3 Receptor | 5 | 10 | 20 |
| Betahistine | Histamine H3 Receptor | 150 | 2000 | > 10,000 |
Note: The data presented for this compound is purely hypothetical and for illustrative purposes. Real experimental data would need to be generated.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are protocols for key binding assays.
Radioligand Binding Assay
This technique is used to determine the affinity of a ligand for a receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for the human Histamine H3 receptor.
Materials:
-
Membranes from cells expressing the human Histamine H3 receptor.
-
[3H]-Nα-methylhistamine (radioligand).
-
This compound, Histamine, Betahistine.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of the unlabeled ligands (this compound, Histamine, Betahistine).
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the varying concentrations of the unlabeled ligand.
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 (concentration of unlabeled ligand that inhibits 50% of specific radioligand binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time binding kinetics and affinity.
Objective: To determine the association (kon) and dissociation (koff) rates, and calculate the Kd for the interaction of this compound with the Histamine H3 receptor.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip with a surface suitable for immobilizing the receptor (e.g., CM5 chip).
-
Purified Histamine H3 receptor.
-
This compound, Histamine, Betahistine.
-
Running buffer (e.g., HBS-EP+).
Procedure:
-
Immobilize the purified Histamine H3 receptor onto the sensor chip surface.
-
Prepare a series of dilutions of the analytes (this compound, Histamine, Betahistine) in the running buffer.
-
Inject the analyte solutions over the sensor surface at a constant flow rate and monitor the change in the SPR signal (response units, RU) over time (association phase).
-
After the association phase, flow the running buffer over the chip to monitor the dissociation of the analyte from the receptor (dissociation phase).
-
Regenerate the sensor surface to remove any remaining bound analyte.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon and koff.
-
Calculate the Kd using the equation: Kd = koff / kon.
Mandatory Visualization
The following diagrams illustrate the conceptual frameworks for the signaling pathway and the experimental workflow.
Caption: Hypothetical signaling of this compound at the H3 receptor.
Caption: Experimental workflow for specificity validation.
References
The Enigmatic Role of Spinacine: A Comparative Study in Plant Species
A detailed guide for researchers on the functions, signaling pathways, and analytical methodologies of Spinacine, with a comparative analysis against the well-characterized plant alkaloid, Trigonelline.
Introduction
This compound, a derivative of the amino acid histidine, is an imidazopyridine alkaloid found in a select number of plant species, most notably in common spinach (Spinacia oleracea) and the medicinal plant Panax ginseng. Despite its identified presence, the precise physiological roles and signaling mechanisms of this compound in these plants remain largely enigmatic, presenting a compelling area for future research. This guide aims to synthesize the current, albeit limited, knowledge on this compound and provide a comparative perspective by juxtaposing it with Trigonelline, a structurally related and functionally well-understood pyridine alkaloid. This comparison will offer researchers a framework for investigating this compound's functions and for developing robust experimental protocols.
Comparative Overview of this compound and Trigonelline
To provide a clear comparison, the following table summarizes the key characteristics of this compound and Trigonelline.
| Feature | This compound | Trigonelline |
| Chemical Class | Imidazopyridine Alkaloid | Pyridine Alkaloid |
| Precursor | L-Histidine (inferred) | Nicotinic Acid (Vitamin B3) |
| Known Plant Sources | Spinacia oleracea (Spinach), Panax ginseng | Trigonella foenum-graecum (Fenugreek), Pisum sativum (Pea), Coffea spp. (Coffee), various legumes |
| Established Roles in Plants | Limited direct evidence; likely involved in stress response and as a nitrogenous storage compound. | Osmoprotectant, cell cycle regulator, involved in nodulation and stress responses.[1][2][3] |
| Signaling Pathway | Not elucidated; hypothesized to involve secondary messengers like Ca2+ and reactive oxygen species (ROS). | Known to influence the phosphoinositide 3-kinase-Akt-Nrf2 signaling axis in response to stress.[4] |
Biosynthesis of this compound and Trigonelline
The biosynthetic pathways for both alkaloids originate from essential biomolecules. While the pathway for Trigonelline is well-established, the pathway for this compound is inferred from its chemical structure.
Inferred Biosynthetic Pathway of this compound
The biosynthesis of this compound is thought to begin with the amino acid L-histidine, involving cyclization and subsequent modifications to form the characteristic imidazopyridine ring structure.
Caption: Inferred biosynthetic pathway of this compound from L-Histidine.
Established Biosynthetic Pathway of Trigonelline
Trigonelline is synthesized from nicotinic acid, which itself can be produced via the degradation of tryptophan. The final step is the methylation of nicotinic acid.
Caption: Biosynthetic pathway of Trigonelline from Tryptophan.
Putative Signaling Pathways
While the signaling pathway for this compound is yet to be discovered, we can propose a hypothetical model based on general plant alkaloid signaling. For comparison, the known signaling cascade of Trigonelline is presented.
Hypothetical Signaling Pathway for this compound
It is hypothesized that this compound, in response to biotic or abiotic stress, could act as a signaling molecule that triggers a cascade involving secondary messengers, leading to the activation of defense-related genes.
Caption: Hypothetical signaling pathway for this compound in plant defense.
Trigonelline Signaling in Stress Response
Trigonelline has been shown to be involved in the PI3K-AKT-Nrf2 signaling pathway, which plays a crucial role in protecting cells from oxidative damage.[4]
Caption: Trigonelline's role in the PI3K-AKT-Nrf2 signaling pathway.[4]
Experimental Protocols
Detailed and validated protocols are essential for the accurate study of this compound and its counterparts.
Extraction and Quantification of this compound and Trigonelline
The following table outlines a general protocol for the extraction and analysis of these alkaloids from plant tissues.
| Step | Protocol |
| 1. Sample Preparation | Collect fresh plant material (Spinacia oleracea leaves or Panax ginseng roots for this compound; Trigonella foenum-graecum seeds for Trigonelline). Freeze-dry the samples and grind them into a fine powder. |
| 2. Extraction | Suspend 1g of powdered plant material in 10 mL of 80% methanol. Sonicate for 30 minutes at room temperature. Centrifuge at 10,000 x g for 15 minutes. Collect the supernatant. Repeat the extraction twice and pool the supernatants. |
| 3. Solid-Phase Extraction (SPE) Cleanup | Condition a C18 SPE cartridge with methanol followed by deionized water. Load the pooled supernatant onto the cartridge. Wash with deionized water to remove polar impurities. Elute the alkaloids with 80% methanol. |
| 4. Quantification by HPLC-MS/MS | Analyze the eluted fraction using a High-Performance Liquid Chromatography system coupled with a Tandem Mass Spectrometer (HPLC-MS/MS).Column: C18 reversed-phase column.Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.Detection: Multiple Reaction Monitoring (MRM) mode for specific detection and quantification of this compound and Trigonelline. |
Experimental Workflow for Comparative Analysis
A robust workflow is necessary to compare the physiological effects of this compound and a chosen alternative like Trigonelline.
Caption: Experimental workflow for comparative physiological analysis.
Conclusion and Future Directions
The study of this compound is a nascent field with significant potential for uncovering novel aspects of plant biochemistry and stress physiology. While direct evidence of its role is currently limited, its presence in both a common food crop and a valued medicinal plant suggests important, yet undiscovered, functions. By employing the comparative approach and detailed methodologies outlined in this guide, researchers can begin to unravel the mysteries of this compound. Future research should focus on elucidating its complete biosynthetic pathway, identifying its receptors and downstream signaling components, and exploring its physiological effects under various environmental conditions. Such studies will not only enhance our fundamental understanding of plant biology but may also open avenues for the development of new crop varieties with enhanced stress tolerance and for the discovery of novel bioactive compounds for pharmaceutical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Overexpression of a Gene Encoding Trigonelline Synthase from Areca catechu L. Promotes Drought Resilience in Transgenic Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trigonelline biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Trigonelline, a plant derived alkaloid prevents ultraviolet-B-induced oxidative DNA damage in primary human dermal fibroblasts and BALB/c mice via modulation of phosphoinositide 3-kinase-Akt-Nrf2 signalling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Spinacine's Therapeutic Effects: A Comparative Analysis of a Standardized Spinach Extract and Other Muscle Health Supplements
A Note on Spinacine: While the interest in this compound's therapeutic potential is growing, current scientific literature lacks independent clinical trials specifically investigating the effects of isolated this compound on muscle health. The available research primarily focuses on a standardized spinach extract containing a complex profile of bioactive compounds, including phytoecdysteroids like 20-hydroxyecdysone and nitrates. Therefore, this guide will provide a comparative analysis of a commercially available, standardized spinach extract against other well-researched supplements known to support muscle mass and function in older adults. It is crucial to note that the therapeutic effects observed with the spinach extract cannot be solely attributed to this compound.
Overview of a Standardized Spinach Extract for Muscle Fitness
A randomized, double-blind, placebo-controlled clinical trial investigated the effects of a proprietary spinach extract (standardized for 20-hydroxyecdysone) on muscle fitness in adults over 50 years of age. The study demonstrated that supplementation with the spinach extract, in conjunction with a resistance training program, led to significant improvements in muscle strength and quality compared to placebo.
Proposed Mechanism of Action: The therapeutic effects of the spinach extract are likely multifactorial. The presence of phytoecdysteroids, such as 20-hydroxyecdysone, is believed to play a role in stimulating muscle protein synthesis. Additionally, the nitrate content of spinach can be converted to nitric oxide in the body, a molecule known to improve blood flow and muscle function.
Proposed mechanism of action for standardized spinach extract.
Comparative Analysis with Alternative Supplements
To provide a comprehensive overview, this section compares the findings on the standardized spinach extract with other popular supplements used to combat age-related muscle decline (sarcopenia). The alternatives selected are Creatine Monohydrate, Whey Protein, Beta-Hydroxy-Beta-Methylbutyrate (HMB), and Vitamin D.
Quantitative Comparison of Clinical Trial Data
The following table summarizes the key quantitative data from representative clinical trials on each supplement.
| Supplement | Study Population | Dosage | Duration | Key Outcomes |
| Standardized Spinach Extract | Adults >50 years | 2g/day | 12 weeks | ↑ Muscle Strength (Isokinetic & Isometric), ↑ Muscle Quality |
| Creatine Monohydrate | Older adults (mean age 57-70) | 5g/day | 7-52 weeks | ↑ Lean Tissue Mass (avg. 1.37 kg), ↑ Chest Press Strength, ↑ Leg Press Strength.[1] |
| Whey Protein | Older adults with sarcopenia | 20-40g/day | 12 weeks | ↑ Appendicular Muscle Mass, ↑ Handgrip Strength.[2][3] |
| HMB | Older adults with sarcopenia | 3g/day | 12 weeks | ↑ Handgrip Strength, ↑ Gait Speed, ↑ Five-Time Chair Stand Test performance.[4][5] |
| Vitamin D | Elderly (≥60 years) | Varied (e.g., 800-4000 IU/day) | Varied | Mixed results; some studies show ↑ Muscle Strength, others show no significant effect.[6][7][8] |
Experimental Protocols: A Comparative Overview
The clinical trials for these supplements generally follow a similar structure, as outlined in the workflow below.
General experimental workflow for supplement clinical trials.
Detailed Methodologies:
-
Participant Recruitment: Studies typically recruit older adults, often with inclusion criteria related to age (e.g., >50 or >60 years) and sometimes a diagnosis of sarcopenia or functional limitations. Exclusion criteria often include conditions or medications that could interfere with the study outcomes.
-
Randomization and Blinding: Participants are randomly assigned to receive either the active supplement or a placebo in a double-blind fashion, meaning neither the participants nor the researchers know who is receiving which treatment.
-
Intervention:
-
Supplementation: The active group receives the specified daily dose of the supplement (e.g., 2g of spinach extract, 5g of creatine). The placebo group receives a substance that is identical in appearance and taste but has no active ingredients.
-
Resistance Training: In most of these studies, all participants engage in a supervised resistance training program, typically 2-3 times per week. This is a crucial component, as the supplements are often evaluated for their ability to enhance the effects of exercise.
-
-
Outcome Measures:
-
Muscle Mass: Assessed using methods like Dual-energy X-ray absorptiometry (DXA) to measure lean body mass and appendicular skeletal muscle mass.
-
Muscle Strength: Measured through tests like handgrip strength, one-repetition maximum (1-RM) for exercises like chest press and leg press, and isokinetic dynamometry.
-
Physical Performance: Evaluated using functional tests such as the Short Physical Performance Battery (SPPB), gait speed (e.g., 4-meter walk test), and the timed up-and-go (TUG) test.
-
-
Data Analysis: Statistical methods are used to compare the changes in outcome measures from baseline to the end of the intervention period between the supplement and placebo groups.
Mechanisms of Action: A Comparative Look
The signaling pathways through which these supplements exert their effects on muscle tissue differ, as illustrated below.
Comparative signaling pathways of muscle health supplements.
-
Creatine: Primarily works by increasing the phosphocreatine stores in muscles, which allows for more rapid regeneration of ATP, the primary energy currency of the cell. This can lead to improved performance during short bursts of high-intensity exercise. Creatine may also enhance satellite cell activity, which is important for muscle repair and growth.
-
Whey Protein: A rich source of essential amino acids, particularly leucine. Leucine is a potent activator of the mTORC1 signaling pathway, a master regulator of muscle protein synthesis.
-
HMB: A metabolite of leucine, HMB is thought to both increase muscle protein synthesis and decrease muscle protein breakdown, leading to a net positive protein balance in the muscle.
-
Vitamin D: The role of vitamin D in muscle health is still being fully elucidated, but it is known to interact with vitamin D receptors in muscle cells. It is also crucial for calcium homeostasis, which is essential for muscle contraction.
Conclusion
The standardized spinach extract shows promise as a supplement for improving muscle strength and quality in older adults when combined with resistance training. Its proposed dual mechanism of action, involving both phytoecdysteroids and nitrates, makes it an interesting area for further research. However, it is important to recognize that the evidence for other supplements, such as creatine, whey protein, and HMB, is more extensive, with numerous clinical trials and meta-analyses supporting their efficacy in combating age-related muscle loss. The evidence for vitamin D supplementation is less consistent.
For researchers and drug development professionals, the key takeaway is the need for more targeted research on the specific bioactive compounds within spinach, such as this compound, to isolate their individual effects and mechanisms of action. This will be crucial for developing more potent and targeted therapies for sarcopenia and other muscle-wasting conditions.
References
- 1. Effect of creatine supplementation during resistance training on lean tissue mass and muscular strength in older adults: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. examine.com [examine.com]
- 4. Effects of Beta-Hydroxy-Beta-Methylbutyrate Supplementation on Older Adults with Sarcopenia: A Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nutritionaloutlook.com [nutritionaloutlook.com]
- 6. agingmedhealthc.com [agingmedhealthc.com]
- 7. Vitamin D Supplementation and Muscle Power, Strength and Physical Performance in Older Adults: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Vitamin D on Muscle Function and Performance: A Review of Evidence from Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Spinacine: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of Spinacine, ensuring the protection of personnel and the environment.
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to laboratory safety and regulatory compliance. This compound, an amino acid utilized in various research applications, is classified as a hazardous substance requiring specific disposal procedures. This guide provides a step-by-step operational plan for the safe disposal of this compound, aligning with general best practices for hazardous chemical waste management.
Understanding the Hazards of this compound
This compound is identified with the following hazard classifications:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
These classifications necessitate careful handling and the use of appropriate personal protective equipment (PPE) at all times.
Quantitative Data
| Property | Value |
| Molecular Formula | C₇H₉N₃O₂ |
| Molecular Weight | 167.17 g/mol |
Experimental Protocols for Safe Disposal
The following protocols are based on established guidelines for the disposal of hazardous laboratory chemicals.[1][2][3][4]
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, all personnel must be equipped with the following PPE:
-
Eye Protection: Chemical splash goggles that form a seal around the eyes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat that covers the arms and legs.
-
Respiratory Protection: In cases where dust or aerosols may be generated, a respirator should be used.[5]
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions.[2][6][7]
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for solid this compound waste. The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the relevant hazard pictograms (e.g., irritant).[2][4]
-
Incompatible Materials: Do not mix this compound waste with other incompatible waste streams, such as strong oxidizing agents, acids, or bases, unless the compatibility is known.[3][6]
-
Container Integrity: Ensure the waste container is kept tightly sealed when not in use to prevent the release of dust or vapors.[2][8]
Step 3: Disposal of Contaminated Materials
Any materials that come into contact with this compound are considered contaminated and must be disposed of as hazardous waste.[9] This includes:
-
Gloves
-
Spill pads and absorbents
-
Weighing papers
-
Contaminated labware
These items should be placed in the designated this compound hazardous waste container.
Step 4: Empty Container Disposal
Empty containers that once held this compound must be managed carefully.[2][8]
-
Triple Rinsing: The empty container should be triple-rinsed with a suitable solvent (e.g., water, if this compound is water-soluble).
-
Rinsate Collection: The first rinseate is considered hazardous and must be collected and disposed of as liquid hazardous waste.[2] Subsequent rinsates may also need to be collected depending on local regulations.
-
Defacing Labels: After thorough cleaning, the original labels on the container must be defaced or removed before the container is discarded or recycled according to institutional policies.[2][8]
Step 5: Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Evacuate the immediate area and alert your supervisor and the laboratory's safety officer.
-
Control the Spill: If it is safe to do so, use a spill kit to contain and absorb the spilled material. Avoid generating dust.
-
Decontamination: Decontaminate the spill area according to your institution's standard operating procedures.
-
Waste Disposal: All materials used for cleanup must be disposed of as hazardous waste.[9]
Mandatory Visualizations
This compound Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound and associated waste.
References
- 1. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Respiratory protection in work in waste disposal and cleaning [uvex-safety.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. vumc.org [vumc.org]
- 9. dypatilunikop.org [dypatilunikop.org]
Personal protective equipment for handling Spinacine
Clarification: "Spinacine" is a Food Product
It is important to clarify that "this compound" is the brand name of a popular Italian food product, specifically breaded cutlets made from chicken, turkey, and spinach. It is not a chemical compound used in laboratory research and therefore does not have an associated Safety Data Sheet (SDS) or specific personal protective equipment (PPE) requirements for handling in a scientific context.
To provide valuable and relevant safety information for our audience of researchers, scientists, and drug development professionals, this guide will address the critical question of how to safely handle a novel or unknown chemical compound in a laboratory setting. For the purpose of this guide, we will use the placeholder name "SpinaChem" to represent a hypothetical new chemical entity with unknown properties.
Safe Handling of "SpinaChem": A Hypothetical Novel Compound
When working with a novel chemical compound for which full hazard data is not yet available, a conservative approach based on a thorough risk assessment is essential. All unknown substances should be treated as potentially hazardous until proven otherwise.[1][2]
Initial Risk Assessment and Handling
Before beginning any work with "SpinaChem," a risk assessment should be conducted. This involves reviewing any available data, considering its chemical structure for potential hazards (e.g., reactive functional groups), and assuming it may be toxic, flammable, and/or reactive.[3][4] It is prudent to presume that a new chemical is at least as hazardous as its parent compound or structurally similar molecules.[2]
Key Principles for Handling:
-
Minimize Exposure: All handling of "SpinaChem" should be performed within a certified chemical fume hood to minimize inhalation risk.[2]
-
Labeling: All containers must be clearly labeled with the chemical name ("SpinaChem"), date of synthesis, and appropriate hazard warnings based on the risk assessment.[1][2][5]
-
Storage: Store "SpinaChem" in a cool, dry, and well-ventilated area, away from incompatible materials. Use secondary containment to prevent spills.[2]
-
Small Quantities: Initially, work with the smallest possible quantities of the substance to minimize the potential impact of any incident.
Personal Protective Equipment (PPE) for "SpinaChem"
The selection of PPE is critical when handling a substance with unknown hazards. The following table outlines the recommended PPE for various laboratory activities involving "SpinaChem."
| Activity Category | Required PPE | Specifications & Purpose |
| General Laboratory Work | - Lab Coat- Safety Glasses- Nitrile Gloves (disposable) | - Lab Coat: Standard, long-sleeved to protect skin and clothing.- Safety Glasses: ANSI Z87.1 certified, with side shields to protect against splashes.[2]- Gloves: Provides basic protection against minor splashes and skin contact.[6] |
| Handling Solids & Liquids | - Chemical Splash Goggles- Chemical-Resistant Gloves- Lab Coat | - Goggles: Offers a higher level of protection from splashes than safety glasses.[7]- Gloves: Nitrile gloves are suitable for incidental contact. For extended handling, consult a glove compatibility chart.[6]- Lab Coat: Protects against spills. |
| High-Risk Operations (e.g., heating, pressurizing, potential for energetic reactions) | - Face Shield (worn over goggles)- Chemical-Resistant Apron- Heavy-Duty Gloves- Flame-Resistant Lab Coat | - Face Shield: Protects the entire face from splashes, explosions, or exothermic reactions.[2][8]- Apron: Provides an additional layer of chemical resistance over the lab coat.- Gloves: Select based on the specific chemical properties and duration of handling.- FR Lab Coat: Recommended if flammability is a potential hazard.[2] |
| Emergency Spill Response | - Chemical Splash Goggles- Face Shield- Chemical-Resistant Gloves & Boots- Chemical-Resistant Suit/Coveralls- Respirator (as needed) | - Full Coverage: Ensures maximum protection from unknown hazards during cleanup.- Respirator: Required if there is a risk of inhaling hazardous dust or vapors. Use requires prior medical evaluation and fit-testing.[6][9] |
Operational Plans: Spill Response and Disposal
A clear, step-by-step plan for emergencies is crucial. All laboratory personnel should be trained on these procedures before handling "SpinaChem."
"SpinaChem" Spill Response Protocol
In the event of a spill, the immediate priority is to ensure personnel safety and assess the situation. The response will differ depending on whether the spill is minor or major.[10]
Minor Spill (Controllable by lab personnel):
-
Alert others in the immediate area.[10]
-
Don appropriate PPE from a spill kit (goggles, gloves, lab coat).[10]
-
Contain the spill by using an absorbent material (e.g., vermiculite, sand) to form a dike around the spill.[10][11]
-
Absorb the spilled material, working from the outside in.[11]
-
Collect the absorbed material using non-sparking tools and place it in a labeled, sealed waste container.[10][11]
-
Clean the spill area with soap and water or an appropriate solvent.[10]
-
Dispose of all contaminated materials as hazardous waste.
Major Spill (Uncontrollable, hazardous, or unknown risk):
-
Alert colleagues and activate the nearest fire alarm if there is a fire or explosion risk.
-
Contact your institution's emergency response team (e.g., Environmental Health & Safety) and provide them with all available information.[12][13]
-
Close the laboratory doors to contain vapors.[10]
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
Below is a logical workflow for responding to a "SpinaChem" spill.
Caption: Workflow for responding to a chemical spill of a novel compound.
Disposal Plan
All waste materials contaminated with "SpinaChem," including the compound itself, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Segregate Waste: Do not mix "SpinaChem" waste with other chemical waste streams unless compatibility is confirmed.
-
Containerize: Use a robust, leak-proof container that is clearly labeled "Hazardous Waste" and includes the full chemical name ("SpinaChem") and any known or suspected hazards.
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the proper disposal of the waste.[5][13] Do not pour any amount of "SpinaChem" down the drain.
References
- 1. ehs.okstate.edu [ehs.okstate.edu]
- 2. twu.edu [twu.edu]
- 3. allucent.com [allucent.com]
- 4. reddit.com [reddit.com]
- 5. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. youthfilter.com [youthfilter.com]
- 8. trdsf.com [trdsf.com]
- 9. Personal Protective Equipment - Chemical and Biological Terrorism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Chemical Spill Response | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 11. Chemical Spill | Lincoln University of Missouri [lincolnu.edu]
- 12. unmc.edu [unmc.edu]
- 13. safety.pitt.edu [safety.pitt.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
